molecular formula C16H12 B013942 9-Vinylphenanthrene CAS No. 14134-06-6

9-Vinylphenanthrene

Cat. No.: B013942
CAS No.: 14134-06-6
M. Wt: 204.27 g/mol
InChI Key: KTPLMACSFXCPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Vinylphenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C16H12 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethenylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPLMACSFXCPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361427
Record name 9-VINYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14134-06-6
Record name 9-VINYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Vinylphenanthrene, a valuable building block in the development of advanced organic materials and potential pharmaceutical agents.[1] Its unique photophysical and electronic properties make it a compound of significant interest in materials science and medicinal chemistry.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Wittig reaction. This versatile olefination method involves the reaction of an aldehyde, in this case, 9-phenanthrenecarboxaldehyde, with a phosphorus ylide. Alternative methods such as the Heck or Suzuki coupling reactions could also be envisioned for its synthesis, offering different pathways to this versatile molecule.[2][3][4][5][6][7][8][9]

Synthetic Pathway: The Wittig Reaction

The Wittig reaction provides a reliable route to this compound from the readily available 9-phenanthrenecarboxaldehyde. The overall transformation is depicted in the following diagram:

Synthesis_Pathway Synthesis of this compound via Wittig Reaction cluster_0 Ylide Generation cluster_1 Wittig Reaction Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Methyltriphenylphosphonium_bromide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide 9_Vinylphenanthrene This compound Ylide->9_Vinylphenanthrene Reaction with Aldehyde 9_Phenanthrenecarboxaldehyde 9-Phenanthrenecarboxaldehyde 9_Phenanthrenecarboxaldehyde->9_Vinylphenanthrene Triphenylphosphine_oxide Triphenylphosphine oxide (Byproduct) 9_Vinylphenanthrene->Triphenylphosphine_oxide

Caption: Synthetic pathway for this compound.

Experimental Protocol: Wittig Reaction

The following protocol is a representative procedure for the synthesis of this compound based on established Wittig methodologies.[10][11][12][13][14]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium (n-BuLi) in THF or Sodium Hydride (NaH) in DMSO)

  • 9-Phenanthrenecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-BuLi) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep yellow or orange, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 9-phenanthrenecarboxaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Synthesis of the Precursor: 9-Phenanthrenecarboxaldehyde

9-Phenanthrenecarboxaldehyde can be synthesized from phenanthrene through various methods, including the Vilsmeier-Haack reaction or by formylation of a phenanthrene organometallic derivative. A common laboratory-scale synthesis involves the reaction of 9-bromophenanthrene with magnesium to form the Grignard reagent, followed by reaction with a formylating agent like ethyl formate.[15]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques employed.

Characterization_Workflow Characterization Workflow for this compound Start Synthesized this compound Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared Spectroscopy (IR) Structure_Confirmation->IR Physical_Properties Physical Properties Structure_Confirmation->Physical_Properties Final_Product Characterized this compound NMR->Final_Product MS->Final_Product IR->Final_Product MP Melting Point Physical_Properties->MP MP->Final_Product

Caption: Characterization workflow for this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂
Molecular Weight204.27 g/mol [1]
Melting Point38-40 °C[1]
AppearanceWhite to off-white solid

Table 2: Spectroscopic Data for this compound (Predicted/Reference)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Aromatic protons (δ 7.5-8.8 ppm), Vinylic protons (δ 5.5-7.5 ppm)
¹³C NMR Aromatic carbons (δ 120-140 ppm), Vinylic carbons (δ 110-140 ppm)
IR (KBr) C-H stretching (aromatic, ~3050 cm⁻¹), C=C stretching (aromatic, ~1600, 1500 cm⁻¹), C=C stretching (vinyl, ~1630 cm⁻¹), C-H bending (out-of-plane, ~900-700 cm⁻¹)
Mass Spec (EI) M⁺ peak at m/z = 204

Table 3: Reference Spectroscopic Data for 9-Vinylanthracene [16][17][18][19][20]

TechniqueChemical Shifts / Peaks
¹H NMR (CDCl₃) δ 8.41 (s, 1H), 8.26 (d, J=8.5 Hz, 2H), 8.01 (d, J=8.5 Hz, 2H), 7.55-7.45 (m, 4H), 7.33 (dd, J=17.5, 1.5 Hz, 1H), 6.00 (dd, J=11.0, 1.5 Hz, 1H), 5.51 (dd, J=17.5, 11.0 Hz, 1H)
¹³C NMR (CDCl₃) δ 137.5, 131.5, 131.3, 130.0, 128.7, 128.4, 126.8, 125.9, 125.3, 125.1, 124.9, 117.2
IR (KBr) 3050, 1630, 1520, 1450, 990, 880, 790, 730 cm⁻¹
Mass Spec (EI) m/z 204 (M⁺), 203, 202, 178, 176, 152

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Wittig reaction stands out as a primary synthetic route, and a general protocol has been outlined. While complete, experimentally verified spectroscopic data for this compound remains to be broadly published, the provided information and reference data for a similar compound offer a solid foundation for researchers. The methodologies and data presented herein are intended to support further research and development in the fields of materials science and drug discovery.

References

A Technical Guide to the Photophysical Properties of 9-Vinylphenanthrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of the 9-Vinylphenanthrene monomer. Due to the limited availability of specific experimental data for this compound in the current literature, this document leverages data from the closely related and structurally similar compound, 9-vinylanthracene, alongside general principles of phenanthrene derivatives' photophysics. The guide details the fundamental processes of light absorption and emission, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are provided to facilitate further research and application in fields such as organic electronics, fluorescent probe development, and drug delivery systems.

Introduction

This compound is a fluorescent aromatic hydrocarbon containing a phenanthrene core functionalized with a vinyl group. This vinyl moiety allows for its use as a monomer in polymerization reactions, leading to the synthesis of polymers with interesting optical and electronic properties. The inherent fluorescence of the phenanthrene core makes it a valuable building block for the development of luminescent materials, fluorescent sensors, and as a photoactive component in various applications. Understanding the fundamental photophysical properties of the monomer is crucial for the rational design and optimization of these materials and systems.

Core Photophysical Properties

The interaction of this compound with light is governed by a series of photophysical processes, including absorption of photons, subsequent relaxation to the ground state via radiative (fluorescence) and non-radiative pathways.

Absorption and Emission Spectra

The absorption of ultraviolet (UV) light by this compound excites the molecule from its electronic ground state (S₀) to a higher electronic singlet state (Sₙ). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁). From the S₁ state, it can return to the ground state by emitting a photon, a process known as fluorescence.

Due to a lack of specific data for this compound, the following table summarizes the absorption and emission maxima for the analogous compound, 9-vinylanthracene, in cyclohexane.

Table 1: Absorption and Emission Data for 9-Vinylanthracene in Cyclohexane

PropertyWavelength (nm)
Excitation Maximum (λ_ex)368[1]
Emission Maximum (λ_em)427[1]

Note: This data is for 9-vinylanthracene and serves as an estimate for this compound.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

A fluorescence quantum yield of 0.91 ± 0.03 has been reported for 9-vinylanthracene in methanol, indicating it is a highly efficient fluorescer.[2]

Table 2: Fluorescence Quantum Yield of 9-Vinylanthracene

CompoundSolventQuantum Yield (Φ_F)
9-VinylanthraceneMethanol0.91 ± 0.03[2]

Note: This data is for 9-vinylanthracene and serves as an estimate for this compound.

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment.

Experimental Protocols

Accurate determination of photophysical properties requires precise experimental methodologies. The following sections detail the protocols for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by the sample as a function of wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a 1 cm path length cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill an identical quartz cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm). The wavelength of maximum absorbance (λ_max) and the corresponding molar absorption coefficient (ε) can be determined from the spectrum using the Beer-Lambert law.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Data Acquisition:

    • Set the excitation wavelength (typically at the λ_max determined from the UV-Vis spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For a blue-emitting compound like a phenanthrene derivative, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27) are common standards.

  • Sample and Standard Preparation: Prepare solutions of the sample and the standard with identical absorbance (typically ~0.1) at the same excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[4][5]

Methodology:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample, similar to that for fluorescence measurements.

  • Data Acquisition:

    • The sample is excited by the pulsed laser.

    • The arrival times of the emitted single photons are measured relative to the excitation pulses.

    • A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence lifetime (τ_F) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t / τ_F)

    where I₀ is the intensity at time t=0.

Visualization of Photophysical Processes and Experimental Workflows

Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational transitions that occur during absorption and fluorescence.

Jablonski S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v1->S0_v0 Vibrational Relaxation S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for TCSPC

The following diagram outlines the typical workflow for measuring fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.

TCSPC_Workflow cluster_setup TCSPC Setup cluster_analysis Data Analysis Laser Pulsed Laser Sample Sample Laser->Sample Excitation Pulse Electronics Timing Electronics (TAC/ADC) Laser->Electronics Sync Signal (Start) Detector Single Photon Detector Sample->Detector Emitted Photon Detector->Electronics Photon Signal (Stop) Computer Computer Electronics->Computer Time Data Histogram Fluorescence Decay Histogram Computer->Histogram Fitting Exponential Fit Histogram->Fitting Lifetime Fluorescence Lifetime (τ) Fitting->Lifetime

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific photophysical data for this compound monomer remains to be fully characterized in the literature, this guide provides a foundational understanding of its expected properties based on analogous compounds and general principles of aromatic hydrocarbons. The detailed experimental protocols offer a clear roadmap for researchers to determine the precise photophysical parameters of this and similar molecules. Such characterization is essential for the advancement of materials and technologies that rely on the unique luminescent properties of functionalized phenanthrene derivatives. Further investigation into the solvent effects and excited-state dynamics of this compound will undoubtedly open new avenues for its application in diverse scientific and technological fields.

References

Spectroscopic Analysis of Poly(9-Vinylphenanthrene): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of poly(9-vinylphenanthrene) (P9VP). P9VP is a polymer of significant interest due to its unique photophysical properties, stemming from the pendant phenanthrene chromophore. Its potential applications range from organic electronics, such as in organic semiconductor lasers, to biomedical fields where fluorescent polymers are utilized for imaging and sensing.[1] This document details the experimental protocols and data interpretation for key analytical methods, including fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful, non-destructive techniques for investigating the electronic and photoluminescent properties of P9VP. UV-Vis absorption reveals the electronic transitions within the phenanthrene moiety, while fluorescence spectroscopy provides insights into the polymer's emissive properties after excitation.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation :

    • Dissolve a small, accurately weighed amount of P9VP in a suitable UV-grade solvent (e.g., tetrahydrofuran (THF), chloroform, or dichloromethane) to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 a.u. for fluorescence measurements to avoid inner filter effects).

    • Transfer the solution to a quartz cuvette with a 1 cm path length. A solvent-only blank should be prepared in a separate cuvette.

  • UV-Visible Absorption Spectroscopy :

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the P9VP sample cuvette.

    • Scan a wavelength range appropriate for the phenanthrene chromophore, typically from 200 nm to 500 nm.

    • Record the absorption spectrum and identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy :

    • Using a spectrofluorometer, set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350 nm to 600 nm).[2]

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting excitation spectrum should be similar in profile to the absorption spectrum.

Data Presentation and Interpretation

The photophysical properties of P9VP are dominated by the π-π* transitions of the phenanthrene rings. The absorption spectrum typically shows sharp, structured bands characteristic of the phenanthrene moiety. The fluorescence emission of P9VP is expected to be red-shifted compared to the phenanthrene monomer due to the polymer environment and potential excimer formation.[3] A derivative, poly(9-(3-Vinyl-phenyl)-phenanthrene), has shown a photoluminescence maximum at 381 nm.[4][5]

PropertyPhenanthrene (Monomer)Poly(this compound) (Expected)
Absorption λmax (nm) ~250, 293, 330, 346~250 - 350
Emission λmax (nm) ~350, 365[3]~360 - 400

Table 1: Summary of key photophysical data for phenanthrene and expected values for poly(this compound).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital technique for confirming the chemical structure of P9VP by identifying its characteristic functional groups and vibrational modes.[6] It provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Ensure the P9VP sample is in a solid, dry form (e.g., powder or film). No further preparation is typically needed for ATR-FTIR.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

    • Place a small amount of the P9VP sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

    • The standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ is generally sufficient.[7][10]

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation and Interpretation

The FTIR spectrum of P9VP is characterized by absorption bands corresponding to the aliphatic polyvinyl backbone and the aromatic phenanthrene side chains.

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
3100 - 3000Aromatic C-H Stretching
3000 - 2850Aliphatic C-H Stretching (from -CH₂- and -CH- backbone)[11][12]
~1600, ~1500, ~1450Aromatic C=C Ring Stretching
900 - 675Aromatic C-H Out-of-Plane Bending

Table 2: Key expected FTIR absorption bands for the structural confirmation of Poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of P9VP, including its tacticity (the stereochemical arrangement of the pendant groups along the polymer backbone). Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation :

    • Dissolve 5-10 mg of P9VP in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)).

    • Ensure the polymer is fully dissolved, which may require gentle warming or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • ¹H NMR : Acquire a standard proton spectrum. The signals from the polymer backbone are often broad due to the restricted motion of the polymer chain.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

Data Presentation and Interpretation

The ¹H NMR spectrum will show two main regions: the downfield aromatic region for the phenanthrene protons and the upfield aliphatic region for the backbone protons. The ¹³C NMR spectrum will similarly show distinct signals for the aromatic and aliphatic carbons.

SpectrumChemical Shift (δ) ppmAssignment
¹H NMR 7.0 - 9.0Aromatic Protons (Phenanthrene Rings)
1.0 - 2.5Aliphatic Backbone Protons (-CH₂-CH-)
¹³C NMR 120 - 140Aromatic Carbons (Phenanthrene Rings)
30 - 50Aliphatic Backbone Carbons (-CH₂-CH-)

Table 3: Expected chemical shift regions for the ¹H and ¹³C NMR spectra of Poly(this compound).

Visualized Workflows and Processes

Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the fundamental photophysical principles governing the behavior of P9VP.

G Overall Spectroscopic Analysis Workflow for P9VP cluster_prep Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation P9VP P9VP Sample (Solid) Solubilization Solubilization in Appropriate Solvent P9VP->Solubilization FTIR FTIR Spectroscopy (Solid Sample) P9VP->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR Fluorescence UV-Vis & Fluorescence Spectroscopy Solubilization->Fluorescence Data_FTIR Structural Confirmation (Functional Groups) FTIR->Data_FTIR Data_NMR Detailed Structure & Tacticity NMR->Data_NMR Data_Fluor Photophysical Properties (λ_abs, λ_em) Fluorescence->Data_Fluor Final Comprehensive Characterization of P9VP Data_FTIR->Final Data_NMR->Final Data_Fluor->Final

Caption: Workflow for the spectroscopic characterization of P9VP.

G Photophysical Processes in P9VP (Jablonski Diagram) cluster_levels S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) v0_S0 v=0 v2_S1 v=2 v0_S0->v2_S1 Absorption (Excitation) hν_abs v1_S0 v=1 v2_S0 v=2 v0_S1 v=0 v0_S1->v1_S0 Fluorescence (Emission) hν_em v1_S1 v=1 v2_S1->v0_S1 Vibrational Relaxation S0_line S1_line label_S0 S₀ label_S1 S₁

Caption: Key photophysical absorption and emission processes in P9VP.

References

Early Investigations into the Polymerization of 9-Vinylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the foundational studies concerning the polymerization of 9-vinylphenanthrene. While direct, comprehensive early literature exclusively focused on this monomer is scarce, this document synthesizes available information on the polymerization of structurally analogous vinylaromatic compounds, particularly vinylnaphthalene, to provide a detailed overview of the potential synthetic routes and characteristics of poly(this compound). The methodologies and data presented are extrapolated from early research on similar monomers and are intended to serve as a foundational resource for researchers exploring the synthesis and applications of polymers derived from polycyclic aromatic hydrocarbons.

Monomer Synthesis: this compound

The synthesis of this compound is a crucial first step for any polymerization study. Early methods for the synthesis of vinylaromatic compounds typically involved two primary routes:

  • Dehydration of a corresponding ethanol derivative: This involves the synthesis of 9-(1-hydroxyethyl)phenanthrene, followed by dehydration to yield the vinyl monomer.

  • Dehydrohalogenation of a haloethyl derivative: This route involves the preparation of 9-(1-chloroethyl)phenanthrene and its subsequent dehydrochlorination.

Experimental Protocol: Synthesis of this compound via Dehydration (Inferred)

  • Synthesis of 9-Acetylphenanthrene: Phenanthrene is acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like carbon disulfide (CS₂) or nitrobenzene.

  • Reduction to 9-(1-Hydroxyethyl)phenanthrene: The resulting 9-acetylphenanthrene is reduced using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.

  • Dehydration to this compound: The purified 9-(1-hydroxyethyl)phenanthrene is then dehydrated. This can be achieved by heating with a dehydrating agent like potassium bisulfate (KHSO₄) or alumina (Al₂O₃) under reduced pressure. The product, this compound, is a solid that can be purified by recrystallization from a solvent like ethanol or hexane.

Polymerization of this compound

Based on the behavior of other vinylaromatic monomers, this compound is expected to undergo polymerization via free radical, cationic, and anionic mechanisms. The bulky phenanthrene group may introduce steric hindrance, influencing the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. Initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used. The polymerization can be carried out in bulk or in solution.

Experimental Protocol: Free Radical Solution Polymerization (Inferred)

  • Preparation: A reaction vessel is charged with this compound, a suitable solvent (e.g., benzene, toluene, or dioxane), and a free radical initiator (e.g., AIBN).

  • Polymerization: The solution is deoxygenated by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to decompose the initiator (typically 60-80 °C for AIBN).

  • Termination and Isolation: The polymerization is allowed to proceed for a predetermined time. The polymer is then precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated poly(this compound) is collected by filtration, washed with the non-solvent, and dried under vacuum.

Logical Relationship: Free Radical Polymerization Workflow

FreeRadicalPolymerization Monomer This compound ReactionVessel Reaction Setup Monomer->ReactionVessel Initiator AIBN / BPO Initiator->ReactionVessel Solvent Benzene / Toluene Solvent->ReactionVessel Heating Heating (60-80°C) ReactionVessel->Heating PolymerSolution Polymer Solution Heating->PolymerSolution Precipitation Precipitation in Methanol PolymerSolution->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for the free radical polymerization of this compound.

Quantitative Data (Hypothetical based on similar monomers):

Initiator[Monomer] (mol/L)[Initiator] (mol/L)SolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )
AIBN1.00.01Toluene702460-8010,000-50,000
BPO1.00.01Benzene802450-708,000-40,000
Cationic Polymerization

Cationic polymerization of vinylaromatic monomers is typically initiated by Lewis acids in the presence of a proton source (co-initiator).[1][2] Common Lewis acids include tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂).[1][2] These polymerizations are often conducted at low temperatures to suppress side reactions.

Experimental Protocol: Cationic Polymerization (Inferred)

  • Preparation: A reaction vessel is flame-dried and cooled under a stream of dry nitrogen. A solution of this compound in a dry, non-polar solvent (e.g., dichloromethane or hexane) is prepared.

  • Initiation: The solution is cooled to a low temperature (e.g., -78 °C). The Lewis acid initiator is then added. A co-initiator, such as water or a protic acid, may be required.

  • Termination and Isolation: The reaction is typically very fast. After a short period, the polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then isolated by precipitation in methanol, filtered, and dried.

Signaling Pathway: Cationic Polymerization Mechanism

CationicPolymerization Initiation Initiation (Lewis Acid + Co-initiator) Monomer This compound Initiation->Monomer Protonation Carbocation Propagating Carbocation Monomer->Carbocation Propagation Propagation Carbocation->Propagation Monomer Addition Propagation->Carbocation Termination Termination / Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Mechanism of cationic polymerization of this compound.

Quantitative Data (Hypothetical based on similar monomers):

Initiator[Monomer] (mol/L)[Initiator] (mol/L)SolventTemp (°C)Yield (%)Mn ( g/mol )
SnCl₄0.50.005CH₂Cl₂-78High5,000-20,000
BF₃·OEt₂0.50.005Hexane-78High3,000-15,000
Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and dispersity. Initiators are typically organometallic compounds like n-butyllithium (n-BuLi) or electron transfer agents like sodium naphthalenide.[3] This method requires stringent anhydrous and anaerobic conditions.

Experimental Protocol: Anionic Polymerization (Inferred)

  • Purification: The monomer and solvent (e.g., tetrahydrofuran (THF) or benzene) must be rigorously purified to remove any protic impurities.

  • Initiation: The polymerization is conducted in a sealed apparatus under high vacuum or an inert atmosphere. The initiator (e.g., a solution of n-BuLi in hexane) is added to the cooled monomer solution.

  • Propagation: The reaction is allowed to proceed, often with a characteristic color change indicating the presence of living anionic chain ends.

  • Termination: The living polymer is terminated by the addition of a proton source, such as degassed methanol. The polymer is then isolated by precipitation.

Experimental Workflow: Anionic Polymerization Setup

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up PurifyMonomer Purify this compound ReactionSetup High Vacuum Line Setup PurifyMonomer->ReactionSetup PurifySolvent Purify THF PurifySolvent->ReactionSetup Initiation Add n-BuLi at low temp ReactionSetup->Initiation Propagation Stir under inert atmosphere Initiation->Propagation Termination Quench with Methanol Propagation->Termination Isolation Precipitate and Dry Polymer Termination->Isolation

Caption: Workflow for the anionic polymerization of this compound.

Quantitative Data (Hypothetical based on similar monomers):

Initiator[Monomer] (mol/L)[Initiator] (mol/L)SolventTemp (°C)Yield (%)Mn ( g/mol )PDI
n-BuLi0.20.002THF-78>9520,000<1.1
Na/Naphth0.20.002THF-78>9540,000<1.1

Characterization of Poly(this compound)

Early characterization of polymers relied on techniques to determine molecular weight and basic physical properties.

  • Molecular Weight Determination:

    • Viscometry: The intrinsic viscosity [η] of polymer solutions can be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation: [η] = K * Mv^a. The constants K and a would need to be determined for the specific polymer-solvent system.[4][5]

    • Osmometry: Number-average molecular weight (Mn) could be determined using membrane or vapor pressure osmometry.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibration and the appearance of characteristic polymer backbone absorptions.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the polymer, which would be influenced by the phenanthrene chromophore.

Conclusion

References

A Comprehensive Technical Guide to the Fundamental Properties of 9-Vinylphenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fundamental properties of 9-vinylphenanthrene and its derivatives. The document covers their synthesis, chemical reactivity, photophysical and electronic characteristics, and explores their potential applications in materials science and pharmacology. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and further research in this area.

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound and its derivatives is the Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. In the context of this compound synthesis, this typically involves the reaction of 9-bromophenanthrene with a vinylating agent, such as vinyltributylstannane or ethylene, in the presence of a palladium catalyst and a base.

A generalized experimental protocol for the Heck reaction is provided below. It is important to note that specific reaction conditions may need to be optimized depending on the specific substrates and desired product.

Experimental Protocol: Palladium-Catalyzed Heck Reaction

Objective: To synthesize a this compound derivative from a 9-halophenanthrene precursor.

Materials:

  • 9-Bromophenanthrene or other 9-halophenanthrene derivative

  • Vinylating agent (e.g., vinyltributylstannane, potassium vinyltrifluoroborate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))

  • Phosphine ligand (e.g., Triphenylphosphine, Tri(o-tolyl)phosphine)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 9-halophenanthrene (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Subsequently, add the vinylating agent (1.1-1.5 eq) and the base (2.0-3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Diagram of the Heck Reaction Workflow

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: - 9-Halophenanthrene - Pd Catalyst - Ligand add_reagents Add Solvent, Vinylating Agent, and Base prep->add_reagents Under Inert Atmosphere heat_stir Heat and Stir (80-120 °C) add_reagents->heat_stir monitor Monitor by TLC heat_stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound Derivative purify->product Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., AIBN) radical Free Radical initiator->radical Heat monomer This compound Monomer radical->monomer Attack on Vinyl Group activated_monomer Activated Monomer (Radical) growing_chain Growing Polymer Chain (Radical) activated_monomer->growing_chain add_monomer Addition of Monomer Units growing_chain->add_monomer termination Combination or Disproportionation add_monomer->termination final_polymer Poly(this compound) termination->final_polymer Inflammatory_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) LPS->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK transcription Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->transcription Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_degradation IκBα Degradation NFkB NF-κB IkappaB->NFkB Inhibits NFkB->transcription Activates phenanthrene Phenanthrene Derivative phenanthrene->MAPK Inhibits Phosphorylation phenanthrene->IKK Inhibits IkappaB_degradation->NFkB Releases

Navigating the Challenges of 9-Vinylphenanthrene: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for 9-Vinylphenanthrene in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the necessary experimental frameworks to determine these properties. By leveraging knowledge of the parent compound, phenanthrene, and related polycyclic aromatic hydrocarbons (PAHs), researchers can establish robust protocols for handling and utilizing this compound in various applications, from organic synthesis to drug development.

Understanding Solubility: A Foundational Parameter

The solubility of this compound in organic solvents is a crucial factor influencing its reactivity, purification, and formulation. As a vinyl-substituted polycyclic aromatic hydrocarbon, its solubility is governed by the principle of "like dissolves like." It is anticipated to exhibit higher solubility in nonpolar and aromatic solvents due to its significant hydrocarbon character.

Qualitative Solubility Profile

Based on the behavior of its parent compound, phenanthrene, this compound is expected to be soluble in aromatic hydrocarbons (e.g., toluene, benzene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran, diethyl ether). Its solubility is likely to be limited in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) and poor in polar protic solvents (e.g., alcohols, water).

Quantitative Solubility Determination

To establish a precise understanding of its solubility, experimental determination is necessary. The following table provides a template for recording quantitative solubility data for this compound in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Toluene25Data to be determinedData to be determined
Toluene50Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Tetrahydrofuran25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Experimental Protocol: Isothermal Saturation Method

A widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the flask under reduced pressure.

    • Weigh the flask containing the dried residue of this compound.

    • Alternatively, dilute the filtered solution to a known concentration and analyze using a pre-calibrated UV-Vis spectrophotometer or HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the solvent.

    • Convert the solubility to mol/L using the molecular weight of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Determine mass of dissolved solid (Gravimetric) D->E F Determine concentration (Spectroscopic/Chromatographic) D->F G Calculate Solubility (g/L or mol/L) E->G F->G

Caption: Experimental workflow for determining the solubility of this compound.

Stability Assessment: Ensuring Compound Integrity

The stability of this compound in organic solvents is critical for its storage and use in chemical reactions. Polycyclic aromatic hydrocarbons can be susceptible to degradation, particularly when exposed to light (photodegradation) or atmospheric oxygen.[1] The vinyl group in this compound may also be prone to polymerization, especially at elevated temperatures or in the presence of initiators.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, insights can be drawn from studies on phenanthrene. Bacterial degradation of phenanthrene often proceeds through dioxygenation at various positions on the aromatic rings, leading to the formation of dihydrodiols and subsequent ring cleavage products like 1-hydroxy-2-naphthoic acid.[2][3][4] Photodegradation of PAHs in organic solvents can lead to the formation of ketones, quinones, and other oxidation products.[1] For this compound, potential degradation could involve oxidation of the phenanthrene ring system or reactions involving the vinyl group.

Quantitative Stability Analysis

A stability study aims to quantify the degradation of this compound over time under specific conditions (e.g., solvent, temperature, light exposure). The results can be used to determine the compound's shelf-life in solution. The following table provides a template for recording stability data.

SolventConditionTime (days)This compound Remaining (%)Degradation Products Identified
TolueneDark, 25°C7Data to be determinedData to be determined
TolueneDark, 25°C30Data to be determinedData to be determined
DichloromethaneAmbient Light, 25°C7Data to be determinedData to be determined
DichloromethaneAmbient Light, 25°C30Data to be determinedData to be determined
Experimental Protocol: HPLC-Based Stability Study

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of a compound by separating and quantifying the parent compound and its degradation products.

Objective: To assess the stability of this compound in a selected organic solvent under defined conditions.

Materials:

  • Stock solution of this compound in the chosen solvent of known concentration.

  • HPLC system with a suitable detector (e.g., UV or fluorescence).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents.

  • Vials for storing stability samples.

  • Environmental chamber or controlled storage conditions (e.g., dark, specific temperature, light exposure).

Procedure:

  • Method Development:

    • Develop and validate an HPLC method capable of separating this compound from potential degradation products. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

  • Sample Preparation and Storage:

    • Prepare multiple aliquots of the this compound stock solution in vials.

    • Store the vials under the desired conditions (e.g., protected from light at 25°C, exposed to ambient light at 25°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from storage.

    • Analyze the sample by HPLC to determine the concentration of this compound.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

    • If possible, identify any major degradation products by techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).

G cluster_setup Study Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare stock solution of this compound B Aliquot into vials A->B C Store under defined conditions (light, temp) B->C D Withdraw samples at T0, T1, T2...Tn C->D Time E Analyze by validated HPLC method D->E F Quantify remaining this compound E->F G Identify degradation products (e.g., LC-MS) E->G H Determine degradation rate and half-life F->H

Caption: Logical workflow for a stability assessment of this compound.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically determine the solubility and stability of this compound in organic solvents. While direct quantitative data is sparse, the outlined experimental protocols for the isothermal saturation method and HPLC-based stability studies offer robust approaches to generate the necessary data. Understanding these core physicochemical properties is paramount for the successful application of this compound in scientific research and development. It is recommended that these studies be conducted in-house to ensure data accuracy and relevance to specific applications.

References

Crystal Structure of 9-Vinylphenanthrene: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete, publicly available crystal structure analysis of 9-vinylphenanthrene has not been reported. While general chemical and physical properties of this compound are known, the detailed three-dimensional arrangement of its atoms in the solid state, which is determined through single-crystal X-ray diffraction, remains unelucidated in the public domain.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current unavailability of crystallographic data for this compound. Secondly, to fulfill the user's request for an in-depth technical guide and to illustrate the principles and methodologies of crystal structure analysis, we present a comprehensive analysis of a closely related and structurally relevant molecule: 9,10-dihydrophenanthrene . The experimental protocols and data presentation formats provided for this analogue serve as a robust template for what a complete analysis of this compound would entail.

Illustrative Crystal Structure Analysis: 9,10-Dihydrophenanthrene

As a surrogate for this compound, 9,10-dihydrophenanthrene provides a valuable example of the crystallographic data and experimental procedures central to understanding the solid-state conformation and packing of phenanthrene derivatives.

Data Presentation

The following tables summarize the key crystallographic and geometric parameters for 9,10-dihydrophenanthrene, obtained from its reported crystal structure.

Table 1: Crystal Data and Structure Refinement for 9,10-Dihydrophenanthrene

ParameterValue
Empirical formulaC₁₄H₁₂
Formula weight180.24
Temperature295(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a5.894(2) Å
b9.489(3) Å
c17.584(5) Å
α90°
β99.78(3)°
γ90°
Volume969.3(5) ų
Z4
Density (calculated)1.236 Mg/m³
Absorption coefficient0.528 mm⁻¹
F(000)384
Crystal size0.40 x 0.30 x 0.20 mm
Theta range for data collection4.96 to 64.96°
Index ranges-6 ≤ h ≤ 6, 0 ≤ k ≤ 11, 0 ≤ l ≤ 20
Reflections collected1686
Independent reflections1599 [R(int) = 0.027]
Completeness to theta = 64.96°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1599 / 0 / 155
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.118
R indices (all data)R1 = 0.052, wR2 = 0.127
Largest diff. peak and hole0.13 and -0.12 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 9,10-Dihydrophenanthrene

Atom 1Atom 2Length (Å)
C(1)C(2)1.385(3)
C(1)C(10a)1.396(3)
C(2)C(3)1.381(3)
C(3)C(4)1.382(3)
C(4)C(4a)1.393(3)
C(4a)C(4b)1.459(3)
C(4b)C(5)1.395(3)
C(4b)C(10b)1.398(3)
C(5)C(6)1.380(3)
C(9)C(10)1.543(3)
C(9)C(10a)1.509(3)
C(10)C(10b)1.508(3)

Table 3: Selected Bond Angles (°) for 9,10-Dihydrophenanthrene

Atom 1Atom 2Atom 3Angle (°)
C(2)C(1)C(10a)120.3(2)
C(3)C(2)C(1)120.4(2)
C(2)C(3)C(4)119.9(2)
C(3)C(4)C(4a)120.5(2)
C(4)C(4a)C(4b)121.2(2)
C(5)C(4b)C(10b)118.5(2)
C(10)C(9)C(10a)112.9(2)
C(9)C(10)C(10b)112.8(2)
C(1)C(10a)C(4a)118.7(2)
C(1)C(10a)C(9)120.0(2)
C(5)C(10b)C(4b)118.6(2)
C(5)C(10b)C(10)120.1(2)
Experimental Protocols

The determination of a crystal structure, such as that of 9,10-dihydrophenanthrene, follows a well-defined experimental workflow. The primary technique employed is single-crystal X-ray diffraction .

1. Crystallization: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For a compound like 9,10-dihydrophenanthrene, a suitable solvent system might be a mixture of ethanol and water or a hydrocarbon solvent like hexane. The goal is to produce a crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-defined shape and no visible defects.

2. Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the position and intensity of these spots.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts atomic positions, and thermal parameters until the model best fits the observed data.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Results Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Tables Data Tables (Bond Lengths, Angles) CIF_File->Tables Visualization Molecular Visualization CIF_File->Visualization

Workflow for Crystal Structure Analysis.

Conclusion

While a definitive crystal structure for this compound is not currently available in the public domain, the principles and procedures for its determination are well-established. The provided analysis of the closely related 9,10-dihydrophenanthrene serves as a comprehensive template for the data and methodologies that would be integral to a complete technical guide on the crystal structure of this compound. Researchers in materials science and drug development are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature. Such a study would provide valuable insights into its solid-state properties and potential applications.

Electronic Transitions in 9-Vinylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic transitions in 9-Vinylphenanthrene, a vinyl-substituted polycyclic aromatic hydrocarbon. While specific experimental photophysical data for this compound is limited in publicly available literature, this document synthesizes information on the parent chromophore, phenanthrene, and related vinyl-substituted aromatic compounds to infer its expected spectroscopic behavior. Detailed experimental protocols for characterizing the electronic transitions of such compounds are provided, along with a visualization of the key photophysical processes. This guide serves as a foundational resource for researchers interested in the photophysical properties and potential applications of this compound in materials science and drug development.

Introduction to Electronic Transitions in Aromatic Hydrocarbons

Electronic transitions in molecules involve the promotion of an electron from a lower energy molecular orbital to a higher energy one upon absorption of electromagnetic radiation, typically in the ultraviolet (UV) or visible range. In aromatic hydrocarbons like phenanthrene, the most significant electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The energy and probability of these transitions are dictated by the molecule's electronic structure.

The introduction of a vinyl group (-CH=CH₂) at the 9-position of the phenanthrene core extends the π-conjugated system. This extension is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in the absorption and emission spectra compared to the parent phenanthrene molecule.

Photophysical Properties

Table 1: Photophysical Data of Phenanthrene (as a proxy for this compound)

ParameterValueSolvent
Absorption Maxima (λmax) ~251 nm, ~292 nm, ~346 nmCyclohexane
Molar Absorptivity (ε) at λmax Data not readily available-
Fluorescence Emission Maxima ~348 nm, ~364 nmCyclohexane
Fluorescence Quantum Yield (ΦF) ~0.14Cyclohexane
Excited State Lifetime (τF) ~55 nsCyclohexane

Note: The data presented is for the parent molecule, phenanthrene. The vinyl substitution in this compound is expected to shift the absorption and emission maxima to longer wavelengths (red-shift).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the electronic transitions of aromatic hydrocarbons like this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify the extent of this absorption.

Objective: To measure the absorption spectrum of this compound and determine its absorption maxima (λmax) and molar absorptivity (ε).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 200 nm). Cyclohexane is a common choice for nonpolar aromatic hydrocarbons.

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a graph of absorbance at a specific λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), the slope of the resulting line will be equal to the molar absorptivity (since the path length is typically 1 cm).

Fluorescence Spectroscopy

This technique is used to measure the emission of light from a molecule after it has been excited by absorbing light.

Objective: To measure the fluorescence emission spectrum of this compound and determine its fluorescence quantum yield and excited-state lifetime.

Materials:

  • This compound solution (prepared as for UV-Vis spectroscopy)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

Procedure for Emission Spectrum:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima of this compound determined from the UV-Vis spectrum.

  • Emission Scan: Scan a range of emission wavelengths longer than the excitation wavelength (e.g., from λex + 10 nm to 600 nm).

  • Solvent Blank: Record the emission spectrum of the pure solvent to identify any Raman scattering peaks.

  • Data Analysis: Identify the wavelengths of maximum fluorescence emission.

Procedure for Relative Fluorescence Quantum Yield (ΦF) Determination:

  • Prepare a solution of the sample and a solution of a fluorescence standard, with the absorbance of both solutions being low and approximately equal at the chosen excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Procedure for Excited-State Lifetime (τF) Measurement:

  • This measurement typically requires a specialized instrument capable of time-resolved fluorescence spectroscopy, such as a time-correlated single-photon counting (TCSPC) system. The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured. The data is then fitted to an exponential decay function to determine the lifetime.

Visualization of Photophysical Processes

The electronic and photophysical processes that occur in a molecule like this compound upon absorption of light can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (π → π) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions and decay pathways for a typical aromatic hydrocarbon like this compound.

This diagram shows the absorption of a photon, which excites the molecule from the ground singlet state (S₀) to an excited singlet state (S₁ or S₂). From the excited singlet state, the molecule can relax back to the ground state through several pathways: fluorescence (emission of a photon), non-radiative decay (heat dissipation), or intersystem crossing to an excited triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence or non-radiative decay.

Conclusion

While specific photophysical parameters for this compound are not extensively documented, this guide provides a theoretical framework and practical experimental protocols for its characterization. The extension of the π-conjugated system by the vinyl group is expected to red-shift the absorption and emission spectra relative to phenanthrene, making it a potentially interesting candidate for applications in organic electronics and as a fluorescent probe. The methodologies and conceptual diagrams presented herein offer a solid foundation for researchers to further investigate the electronic transitions and photophysical behavior of this and related molecules.

Aggregation-Induced Emission (AIE) Properties of 9-Vinylphenanthrene Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) properties of 9-vinylphenanthrene analogues. It is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and application of novel fluorophores with AIE characteristics. This guide covers the fundamental principles of AIE, synthetic methodologies, detailed experimental protocols for characterizing AIE properties, and a summary of the photophysical data of analogous compounds.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional fluorophores. The underlying mechanism of AIE is primarily attributed to the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. In dilute solutions, AIE-active molecules, often termed AIEgens, dissipate absorbed energy through non-radiative pathways via these active molecular motions. However, in the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and activates the radiative pathway, leading to a significant enhancement in fluorescence emission.

Phenanthrene, with its rigid and planar structure, is a promising core for the development of AIEgens. The introduction of a vinyl group at the 9-position can lead to compounds with interesting photophysical properties, and their propensity for AIE can be systematically studied and tuned.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be achieved through various established organic reactions. A common and efficient method is the palladium-catalyzed Heck coupling reaction. This reaction involves the coupling of a vinylating agent with an aryl halide or triflate.

Analogue Synthesis: 9-Vinylanthracene Derivatives

As a close analogue, the synthesis of 9-vinylanthracene derivatives provides a relevant synthetic route. For instance, 9-styrylanthracene derivatives can be synthesized via a Heck coupling reaction between 9-bromoanthracene and a corresponding vinyl-substituted reactant.

General Synthetic Protocol (Heck Coupling): A mixture of 9-bromophenanthrene (or a substituted derivative), a vinylating agent (e.g., potassium vinyltrifluoroborate or a substituted styrene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) is heated in a suitable solvent (e.g., DMF) under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified using standard techniques such as column chromatography.[1]

Experimental Protocols for AIE Characterization

The characterization of AIE properties involves a series of photophysical measurements to quantify the change in fluorescence upon aggregation. The most common method to induce aggregation is by varying the solvent composition.

Preparation of Aggregates using the Solvent-Precipitation Method

This method involves preparing a stock solution of the compound in a good solvent and then adding a poor solvent to induce aggregation.

  • Materials:

    • AIEgen of interest (e.g., this compound analogue)

    • A "good" solvent in which the AIEgen is highly soluble (e.g., tetrahydrofuran (THF), acetone, acetonitrile).

    • A "poor" or "anti-solvent" in which the AIEgen is insoluble (e.g., water, hexane, methanol).

    • Spectro-grade solvents.

    • Volumetric flasks and precision pipettes.

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the AIEgen in the chosen "good" solvent at a concentration of approximately 1 mM.

    • Preparation of Solvent Mixtures: Create a series of solutions with varying fractions of the "poor" solvent. For a THF/water system, this is typically expressed as the water fraction (fw, volume %).

    • In a series of vials, add the required volume of the AIEgen stock solution.

    • To each vial, add the calculated amount of the "poor" solvent (water) to achieve the desired fw (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99%). The final concentration of the AIEgen should be kept constant across all samples (e.g., 10 µM).

    • Gently vortex the mixtures to ensure homogeneity and allow them to equilibrate for approximately 30 minutes before measurement.[2]

Photophysical Measurements
  • UV-Vis Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of the prepared solutions using a spectrophotometer.

    • This helps to determine the absorption maximum of the AIEgen and to observe any changes in the absorption profile upon aggregation.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the AIEgen.

    • Record the fluorescence emission spectrum for each sample across the expected emission range.

    • Plot the maximum fluorescence intensity against the water fraction (fw). A sharp increase in intensity at higher fw values is indicative of AIE.[2]

  • Quantum Yield Measurement:

    • Determine the fluorescence quantum yield (ΦF) in both the dissolved and aggregated states. This can be done using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

Characterization of Aggregates
  • Dynamic Light Scattering (DLS):

    • Use DLS to determine the size distribution of the formed nano-aggregates in the solvent mixtures with high water fractions.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM):

    • Visualize the morphology of the aggregates by drop-casting the aggregate suspension onto a suitable substrate (e.g., silicon wafer for SEM, TEM grid for TEM) and allowing the solvent to evaporate.

Data Presentation: Photophysical Properties of Analogous 9-Vinylanthracene Derivatives

The following tables summarize the photophysical data for analogous 9-vinylanthracene derivatives, which exhibit AIE properties. This data serves as a representative example of the expected properties for this compound analogues.

Table 1: Absorption and Emission Data of 9-Vinylanthracene Analogues in Different Solvents [1]

CompoundSolventλabs (nm)λem (nm)
Dye 1Toluene388465
THF389490
CH2Cl2390505
CH3CN388520
DMSO390530
Water395-
Dye 2Toluene390480
THF392515
CH2Cl2393530
CH3CN390545
DMSO392560
Water400-
Dye 3Toluene418500
THF420540
CH2Cl2422555
CH3CN418570
DMSO420585
Water430-

Table 2: AIE Properties of 9-Vinylanthracene Analogues in Methanol/Water Mixtures [1]

CompoundWater Fraction (fw, %)Relative Fluorescence Intensity
Dye 101
50~5
90~20
Dye 201
50~8
90~35
Dye 301
50~12
90~50

Visualizations

Signaling Pathway: Mechanism of Aggregation-Induced Emission

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State A Molecule Absorbs Light (Excited State) B Active Intramolecular Motion (Rotation/Vibration) A->B Energy Transfer C Non-Radiative Decay B->C Energy Dissipation D Weak/No Emission C->D E Molecule Absorbs Light (Excited State) F Restricted Intramolecular Motion E->F Physical Constraint G Radiative Decay F->G Blocks Non-Radiative Pathway H Strong Emission (AIE) G->H

Caption: The mechanism of Aggregation-Induced Emission (AIE).

Experimental Workflow: Characterization of AIE Properties

AIE_Workflow A Synthesize this compound Analogue B Prepare Stock Solution (Good Solvent) A->B C Create Solvent/Water Mixtures (Varying fw) B->C D UV-Vis Spectroscopy C->D E Fluorescence Spectroscopy C->E F Quantum Yield Measurement C->F G Dynamic Light Scattering (DLS) C->G H Electron Microscopy (SEM/TEM) C->H I Analyze Data & Confirm AIE D->I E->I F->I G->I H->I

Caption: Experimental workflow for AIE characterization.

Logical Relationship: Structure-Property Relationship in AIEgens

AIE_Structure_Property A Molecular Structure B Intramolecular Motion A->B Influences C Packing Mode in Aggregate A->C Determines D Non-Radiative Decay Rate B->D Governs C->B Restricts E Radiative Decay Rate C->E Enhances F Aggregation-Induced Emission (AIE) Efficiency D->F Inversely Proportional E->F Directly Proportional

Caption: Structure-property relationships in AIEgens.

References

Theoretical Insights into the Frontier Molecular Orbitals of 9-Vinylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Frontier Molecular Orbitals

The HOMO and LUMO are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. The HOMO is the highest energy molecular orbital occupied by electrons and acts as an electron donor. The LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally indicates higher reactivity and easier electronic excitation.

Theoretical Calculations of Phenanthrene HOMO-LUMO Levels

As a foundational reference, theoretical calculations have been performed on the parent molecule, phenanthrene, using Density Functional Theory (DFT). These calculations provide a baseline for understanding the electronic structure of its derivatives, including 9-Vinylphenanthrene.

A study on the electronic properties of phenanthrene and its nitro derivatives employed DFT with the B3LYP functional and a 6-31(d,p) basis set.[1][2] Another computational study on a series of phenanthrene derivatives utilized the B3LYP functional with the 6-31++G(d,p) basis set.[3][4] These studies have established a reliable computational approach for this class of molecules. Based on a study of halogenated phenanthrene derivatives, the calculated HOMO-LUMO gap for pristine phenanthrene was reported.[5]

Table 1: Theoretical HOMO-LUMO Energy Levels of Phenanthrene

MoleculeComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PhenanthreneDFT/B3LYPNot SpecifiedNot Specified4.9083

Note: Specific HOMO and LUMO energy values for phenanthrene were not provided in the cited source, only the energy gap. Researchers performing their own calculations would obtain these specific values.

Detailed Computational Protocol for this compound

To determine the HOMO-LUMO energy levels of this compound, a computational chemistry approach using Density Functional Theory (DFT) is recommended. The following protocol outlines the key steps and considerations for such a study, based on methodologies reported for similar phenanthrene derivatives.[1][2][3][4]

Molecular Structure Optimization

The first step is to build the 3D structure of the this compound molecule. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial structure should then be subjected to geometry optimization to find the most stable conformation (a minimum on the potential energy surface).

Computational Method Selection

Density Functional Theory (DFT) is a robust and widely used method for calculating the electronic structure of organic molecules.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for this class of compounds, demonstrating a good balance between accuracy and computational cost.[1][2][3][4]

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a more flexible one like 6-311++G(d,p) is recommended. The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution in aromatic systems. Diffuse functions (++) are beneficial for describing anions and excited states.[3][4]

Software and Execution

Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the DFT calculations. The input file for the calculation will specify the optimized molecular geometry, the chosen functional and basis set, and the type of calculation (e.g., single-point energy calculation to obtain molecular orbitals).

Data Analysis

Upon successful completion of the calculation, the output file will contain the energies of all molecular orbitals. The HOMO energy will be the energy of the highest occupied orbital, and the LUMO energy will be that of the lowest unoccupied orbital. The HOMO-LUMO gap is then calculated as the difference between these two energies (E_LUMO - E_HOMO).

Visualization of Computational Workflow and Signaling Pathways

To illustrate the logical flow of the theoretical calculations and the relationships between the computed properties, the following diagrams are provided in the DOT language for Graphviz.

Computational_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis Build Molecule Build Molecule Geometry Optimization Geometry Optimization Build Molecule->Geometry Optimization Select Method Select Method Select Method->Geometry Optimization Single-Point Energy Single-Point Energy Geometry Optimization->Single-Point Energy Molecular Orbitals Molecular Orbitals Single-Point Energy->Molecular Orbitals HOMO_LUMO HOMO & LUMO Energies Molecular Orbitals->HOMO_LUMO Energy_Gap HOMO-LUMO Gap HOMO_LUMO->Energy_Gap

Caption: Workflow for the theoretical calculation of HOMO-LUMO energy levels.

Electronic_Properties_Relationship HOMO HOMO Energy (Electron Donor) Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy (Electron Acceptor) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Excitation Electronic Excitation Gap->Excitation

Caption: Relationship between frontier molecular orbitals and molecular properties.

Conclusion

This technical guide provides a framework for the theoretical determination of the HOMO-LUMO energy levels of this compound. While specific calculated values for this molecule are not yet prevalent in the literature, the detailed computational protocol, based on established methods for phenanthrene and its derivatives, offers a clear path for researchers to obtain this valuable data. The provided visualizations further clarify the computational workflow and the significance of the frontier molecular orbitals in predicting the electronic behavior of molecules. These theoretical insights are invaluable for the rational design of new materials and therapeutic agents.

References

Methodological & Application

detailed protocol for Suzuki coupling synthesis of 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. The synthesis of vinylarenes, such as 9-vinylphenanthrene, is readily achieved using this methodology, often employing vinylboronic acids or their more stable trifluoroborate salts.

Experimental Protocol

This protocol describes the synthesis of this compound from 9-bromophenanthrene and potassium vinyltrifluoroborate.

Materials:

  • 9-Bromophenanthrene

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a Schlenk flask, add 9-bromophenanthrene (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), cesium carbonate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.06 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add degassed toluene and degassed water in a 9:1 ratio to achieve a 0.2 M concentration of the limiting reagent (9-bromophenanthrene).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a solid.

Data Presentation

Table 1: Reaction Parameters for Suzuki Coupling Synthesis of this compound

ParameterValue/CompoundNotes
Aryl Halide 9-Bromophenanthrene1.0 equivalent
Boron Reagent Potassium vinyltrifluoroborate1.5 equivalents
Catalyst Pd(OAc)₂2 mol%
Ligand PPh₃6 mol%
Base Cs₂CO₃3.0 equivalents
Solvent System Toluene/Water9:1 (v/v)
Temperature 80-90 °C
Reaction Time 12-24 hoursMonitor by TLC
Expected Yield 60-80%Based on similar vinylation reactions.

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Chemical Shifts (ppm) and Coupling Constants (Hz)
¹H NMR (CDCl₃) Vinyl Protons: Doublet of doublets for the α-proton (~7.0-7.2 ppm, J ≈ 17, 11 Hz), two doublets for the β-protons (~5.5-6.0 ppm, J ≈ 17, 11 Hz). Aromatic Protons: Multiplets in the range of ~7.5-8.8 ppm.
¹³C NMR (CDCl₃) Vinyl Carbons: ~135-140 ppm (α-carbon), ~115-120 ppm (β-carbon). Aromatic Carbons: Multiple signals in the range of ~122-135 ppm.

Note: The spectroscopic data provided is a prediction based on analogous compounds. Experimental verification is required for accurate characterization.

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Reactants: - 9-Bromophenanthrene - Potassium vinyltrifluoroborate - Cs₂CO₃ - Pd(OAc)₂ - PPh₃ Inert_Atmosphere 2. Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Solvent 3. Add Degassed Solvents (Toluene/Water) Inert_Atmosphere->Solvent Heating 4. Heat and Stir (80-90 °C) Solvent->Heating Monitoring 5. Monitor by TLC Heating->Monitoring Extraction 6. Quench and Extract (Ethyl Acetate/Water) Monitoring->Extraction Drying 7. Dry and Concentrate Extraction->Drying Chromatography 8. Column Chromatography Drying->Chromatography Product 9. Isolate this compound Chromatography->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Catalytic Cycle)

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OR)₃]⁻ Boronate->Transmetalation Base Base Base->Boronate Halide R¹-X Halide->OxAdd Boronic_acid R²-B(OH)₂ Boronic_acid->Boronate

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of 9-Vinylphenanthrene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 9-vinylphenanthrene through the Wittig reaction. The procedure involves the reaction of 9-phenanthrenecarboxaldehyde with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide. This protocol is adapted from established methodologies for analogous Wittig reactions with polycyclic aromatic aldehydes and is intended to serve as a reliable guide for the synthesis of this valuable vinylarene building block.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its reliability and stereochemical control. This compound is a useful monomer and intermediate in the synthesis of polymers and functional materials. The Wittig reaction provides a direct and efficient route to this compound from the readily available 9-phenanthrenecarboxaldehyde.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 9-phenanthrenecarboxaldehyde with methylenetriphenylphosphorane, which is generated from methyltriphenylphosphonium bromide and a strong base.

Diagram of the Wittig Reaction for this compound Synthesis

Wittig_Reaction Overall Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products aldehyde 9-Phenanthrenecarboxaldehyde product This compound aldehyde->product + phosphonium_salt Methyltriphenylphosphonium Bromide phosphonium_salt->product base Strong Base (e.g., n-BuLi, NaH, or NaOH) solvent Anhydrous Solvent (e.g., THF, Dichloromethane) byproduct Triphenylphosphine oxide product->byproduct +

Caption: Overall scheme of the Wittig reaction for the synthesis of this compound.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Wittig reaction adapted for the synthesis of this compound, based on analogous reactions.[1][2]

ParameterCondition 1Condition 2
Phosphonium Salt Methyltriphenylphosphonium BromideMethyltriphenylphosphonium Bromide
Aldehyde 9-Phenanthrenecarboxaldehyde9-Phenanthrenecarboxaldehyde
Base 50% Aqueous Sodium Hydroxiden-Butyllithium (n-BuLi)
Solvent Dichloromethane (CH₂Cl₂)Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 30 - 60 minutes1 - 2 hours
Work-up Aqueous extractionQuenching with saturated NH₄Cl
Purification Recrystallization/Column ChromatographyColumn Chromatography
Reported Yield (Analogous) 70-80%[3]Not specified

Experimental Protocols

Protocol 1: Two-Phase System with Sodium Hydroxide

This protocol is adapted from the synthesis of trans-9-(2-phenylethenyl)anthracene and is suitable for laboratories without access to strictly anhydrous reaction conditions.[1][2]

Materials:

  • 9-Phenanthrenecarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Isopropyl alcohol or ethanol for recrystallization

  • Round-bottom flask equipped with a magnetic stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 9-phenanthrenecarboxaldehyde (1.0 eq) and methyltriphenylphosphonium bromide (1.1 - 1.2 eq).

  • Add dichloromethane to dissolve the solids. The exact volume will depend on the scale of the reaction, but a concentration of 0.1-0.2 M is a reasonable starting point.

  • Begin vigorous stirring of the mixture.

  • Slowly, add the 50% aqueous sodium hydroxide solution (2-3 eq) dropwise to the reaction mixture over 5-10 minutes.

  • Continue to stir the reaction vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and dichloromethane. Shake the funnel, venting frequently.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by recrystallization from a suitable solvent such as isopropyl alcohol or by flash column chromatography on silica gel.[4]

Protocol 2: Anhydrous Conditions with n-Butyllithium

This protocol requires anhydrous conditions and is suitable for achieving high yields.

Materials:

  • 9-Phenanthrenecarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard Schlenk line or inert atmosphere (Nitrogen or Argon) setup

  • Syracuses and needles for transfer of anhydrous reagents

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Add methyltriphenylphosphonium bromide (1.1 - 1.2 eq) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 - 1.1 eq) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • In a separate flame-dried flask, dissolve 9-phenanthrenecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Transfer the solution of the aldehyde dropwise to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Wittig reaction.

Wittig_Workflow node_reactants 1. Reactant Preparation - 9-Phenanthrenecarboxaldehyde - Methyltriphenylphosphonium Bromide node_ylide 2. Ylide Generation - Add strong base (e.g., NaOH or n-BuLi) - Stir in appropriate solvent node_reactants->node_ylide node_reaction 3. Wittig Reaction - Add aldehyde to ylide solution - Stir at specified temperature node_ylide->node_reaction node_workup 4. Work-up - Quench reaction - Aqueous extraction node_reaction->node_workup node_purification 5. Purification - Dry organic layer - Concentrate solvent - Recrystallization or Chromatography node_workup->node_purification node_product 6. This compound node_purification->node_product

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methyltriphenylphosphonium bromide is a skin and eye irritant.

  • Strong bases like 50% NaOH are corrosive and can cause severe burns. n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction in the Preparation of 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction facilitates the coupling of unsaturated halides or triflates with alkenes in the presence of a palladium catalyst and a base. Its broad functional group tolerance and stereoselectivity have made it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and protocols for the preparation of 9-vinylphenanthrene, a valuable building block in medicinal chemistry and materials science. The phenanthrene motif is present in numerous biologically active compounds, and the vinyl functional group allows for a wide range of subsequent chemical transformations. The protocols described herein are based on established Heck reaction principles and analogous transformations reported in the scientific literature.

Reaction Principle

The synthesis of this compound via the Heck reaction typically involves the coupling of a 9-halophenanthrene, most commonly 9-bromophenanthrene, with a suitable vinylating agent. The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl halide to a palladium(0) species. Subsequent coordination and migratory insertion of the alkene (the vinylating agent) into the palladium-carbon bond forms a new carbon-carbon bond. The final steps involve β-hydride elimination to release the this compound product and reductive elimination, facilitated by a base, to regenerate the active palladium(0) catalyst.

Data Presentation: Summary of Reaction Conditions

The successful synthesis of this compound via the Heck reaction is contingent on the careful selection of several key parameters. The following table summarizes typical reaction conditions and reported yields for the synthesis of a closely related compound, Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate, which serves as a valuable reference for optimizing the synthesis of this compound.[1]

ParameterConditionNotes
Aryl Halide 9-BromophenanthreneThe starting material for introducing the phenanthrene core.
Alkene Ethyl crotonateFor the synthesis of the analogous compound.
Catalyst Pd EnCat® 40 (0.8 mol%)A commercially available encapsulated palladium catalyst.
Base Sodium Acetate (AcONa) (2.5 equiv.)An inorganic base is used to neutralize the generated acid.
Additive Tetraethylammonium Chloride (Et4NCl) (3 equiv.)Often used to stabilize the palladium catalyst.
Solvent Ethanol (EtOH)A greener solvent alternative to traditional polar aprotic solvents.
Temperature 140 °C (Microwave)Microwave irradiation can significantly reduce reaction times.
Reaction Time 30 minA relatively short reaction time is achieved with microwave heating.
Yield 58%Isolated yield for Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate.[1]

Experimental Protocols

The following are detailed experimental protocols for key reactions relevant to the synthesis of this compound.

Protocol 1: Synthesis of 9-Bromophenanthrene (Starting Material)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Phenanthrene

  • Carbon tetrachloride (CCl4), dry

  • Bromine (Br2)

Procedure:

  • In a 5-L three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, dissolve pure phenanthrene (1 kg, 5.6 moles) in dry carbon tetrachloride (1 L).

  • Heat the mixture to a gentle reflux with stirring.

  • Slowly add bromine (900 g, 5.64 moles) from the dropping funnel over approximately 3 hours.

  • Continue stirring at a gentle reflux for an additional 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Distill the crude 9-bromophenanthrene at 177–190 °C / 2 mm Hg to obtain the purified product.

Protocol 2: General Protocol for the Heck Reaction for the Preparation of this compound

This generalized protocol is based on the synthesis of analogous vinylated aromatic compounds and should be optimized for the specific vinylating agent used.

Materials:

  • 9-Bromophenanthrene

  • Vinylating agent (e.g., Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) (1-5 mol%)

  • Ligand (e.g., PPh3, P(o-tol)3) (if required by the catalyst)

  • Base (e.g., Cs2CO3, K2CO3, Et3N) (2-3 equivalents)

  • Solvent (e.g., DMF, Dioxane/H2O, Ethanol)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent, 9-bromophenanthrene, and the vinylating agent to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Mechanism Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)-X (Ln) Pd0->PdII_Ar Ar-X ArX 9-Bromophenanthrene OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X (Alkene)(Ln) PdII_Ar->PdII_Complex Alkene Alkene Vinylating Agent Coord Coordination PdII_Alkyl R-Pd(II)-X (Ln) PdII_Complex->PdII_Alkyl MigIns Migratory Insertion HPdX H-Pd(II)-X (Ln) PdII_Alkyl->HPdX Product BetaH β-Hydride Elimination Product This compound HPdX->Pd0 Base Base Base RedElim Reductive Elimination

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Assemble Glassware Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Reagents Add Catalyst, Ligand (optional), Base, 9-Bromophenanthrene, Vinylating Agent, and Solvent Inert->Reagents Heat Heat to Reaction Temperature (e.g., 80-140 °C) Reagents->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash with Water & Brine, and Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Controlled Polymerization of 9-Vinylphenanthrene via RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(9-Vinylphenanthrene) is a polymer of significant interest due to its unique photophysical and electronic properties, making it a candidate for applications in organic electronics, sensing, and as a component in advanced drug delivery systems. Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, Đ) is crucial for tailoring its properties for specific applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures.[1] This document provides a detailed protocol for the RAFT polymerization of this compound to achieve controlled molecular weights.

Principle of RAFT Polymerization

RAFT polymerization is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[1][2] The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The RAFT agent reversibly transfers a propagating radical from one polymer chain to another, establishing a dynamic equilibrium between active and dormant chains. This rapid exchange ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization process. The theoretical molecular weight can be predetermined by the ratio of the initial concentrations of monomer to the RAFT agent.

Materials and Methods

Materials
  • Monomer: this compound (purified prior to use, e.g., by passing through a column of basic alumina to remove inhibitors).

  • RAFT Agent (CTA): Based on the structural similarity of this compound to styrene (a "more activated" monomer or MAM), a trithiocarbonate or a dithiobenzoate RAFT agent is recommended. A suitable and commonly used example is 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). The choice of the RAFT agent is critical for achieving good control over the polymerization.[1]

  • Initiator: A conventional radical initiator such as Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA). The initiator should be recrystallized before use.

  • Solvent: Anhydrous, degassed solvent such as toluene, dioxane, or anisole.

  • Other Reagents: Nitrogen or argon gas for creating an inert atmosphere, and solvents for precipitation and purification (e.g., methanol, hexane).

Equipment
  • Schlenk flask or reaction tube with a magnetic stir bar.

  • Vacuum/inert gas manifold (Schlenk line).

  • Constant temperature oil bath.

  • Standard laboratory glassware.

  • Syringes and needles for transfer of degassed liquids.

  • Equipment for polymer characterization: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectrometer, and Differential Scanning Calorimetry (DSC).

Experimental Protocol

This protocol provides a starting point for the RAFT polymerization of this compound. Optimization of the reagent ratios, temperature, and reaction time may be necessary to achieve the desired molecular weight and polydispersity.

Table 1: Example Reagent Quantities for Targeting a Polymer with a Degree of Polymerization (DP) of 100

ReagentMolar Ratio (Monomer:CTA:Initiator)Example Mass/VolumeMoles (mmol)
This compound1002.04 g10.0
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)134.3 mg0.10
Azobisisobutyronitrile (AIBN)0.11.64 mg0.01
Toluene (Solvent)-10 mL-
Reaction Setup
  • Preparation: Add the calculated amounts of this compound, the RAFT agent (CPDTC), and the initiator (AIBN) to a Schlenk flask containing a magnetic stir bar.

  • Dissolution: Add the anhydrous solvent (e.g., toluene) to the flask to dissolve the solids.

  • Degassing: Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Inert Atmosphere: After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

Polymerization
  • Initiation: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

  • Monitoring: The polymerization progress can be monitored by taking aliquots at different time intervals under an inert atmosphere and analyzing the monomer conversion by ¹H NMR spectroscopy. The molecular weight and polydispersity can be determined by GPC/SEC analysis of the crude polymer samples.

  • Termination: Once the desired monomer conversion is reached, the polymerization can be stopped by rapidly cooling the reaction mixture to room temperature and exposing it to air.

Purification
  • Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, while stirring.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Characterization

  • Molecular Weight and Polydispersity (Đ): Determined by GPC/SEC using a suitable eluent (e.g., THF) and calibrated with polystyrene standards. A linear increase in number-average molecular weight (Mn) with monomer conversion and a low polydispersity index (Đ < 1.3) are indicative of a controlled polymerization.

  • Monomer Conversion: Calculated from the disappearance of the vinyl proton signals of the monomer in the ¹H NMR spectrum of the crude reaction mixture.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: The glass transition temperature (Tg) of the resulting poly(this compound) can be determined by DSC.

Visualization of the Experimental Workflow

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Characterization Reagents Weigh Monomer, RAFT Agent, Initiator Solvent Add Solvent Reagents->Solvent Degas Freeze-Pump-Thaw Cycles Solvent->Degas Inert Backfill with N2/Ar Degas->Inert Initiate Heat to Reaction Temp Inert->Initiate Monitor Monitor Conversion (NMR, GPC) Initiate->Monitor Terminate Cool and Expose to Air Monitor->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Isolate Filter and Wash Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Characterize Analyze (GPC, NMR, DSC) Dry->Characterize

Caption: Experimental workflow for the RAFT polymerization of this compound.

Signaling Pathway Diagram: RAFT Mechanism

RAFT_Mechanism Initiation Initiator → 2I• Propagation1 I• + M → Pn• Initiation->Propagation1 RAFT_PreEquilibrium Pn• + RAFT Agent ⇌ Intermediate 1 Propagation1->RAFT_PreEquilibrium Termination Pn• + Pm• → Dead Polymer Propagation1->Termination Reinitiation Intermediate 1 ⇌ Pm• + New RAFT Agent RAFT_PreEquilibrium->Reinitiation Propagation2 Pm• + M → Pm+x• Reinitiation->Propagation2 Main_Equilibrium Pn• + New RAFT Agent ⇌ Intermediate 2 Main_Equilibrium->Reinitiation Propagation2->Main_Equilibrium Propagation2->Termination

Caption: Key steps in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

Troubleshooting

  • High Polydispersity (Đ > 1.5):

    • Cause: Inefficient RAFT agent, incorrect Monomer/CTA/Initiator ratio, presence of impurities (e.g., oxygen).

    • Solution: Ensure all reagents are pure and the system is thoroughly deoxygenated. Optimize the CTA and initiator concentrations.

  • Slow or No Polymerization:

    • Cause: Inactive initiator, low reaction temperature, inhibitory effect of the RAFT agent.

    • Solution: Check the quality of the initiator. Increase the reaction temperature. Consider a different RAFT agent if retardation is significant.

  • Bimodal Molecular Weight Distribution:

    • Cause: Inefficient initiation or chain transfer, significant termination reactions.

    • Solution: Adjust the initiator concentration. Ensure rapid initiation compared to propagation.

Conclusion

This application note provides a comprehensive protocol for the controlled synthesis of poly(this compound) using RAFT polymerization. By carefully selecting the RAFT agent and controlling the reaction conditions, it is possible to obtain polymers with predetermined molecular weights and narrow molecular weight distributions. This control is essential for the development of advanced materials for a variety of applications in research and industry. Further optimization of the presented protocol may be required to meet specific target characteristics.

References

Application Notes and Protocols for the Fabrication of OLEDs Using 9-Vinylphenanthrene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing polymers based on 9-vinylphenanthrene. This document is intended for researchers and scientists in materials science, organic electronics, and related fields.

Introduction

Polymers derived from this compound are a promising class of materials for application in OLEDs. The phenanthrene moiety offers a high triplet energy and good thermal stability, making these polymers suitable as host materials for phosphorescent emitters or as hole-transporting layers. Their vinyl group allows for polymerization through various methods, leading to solution-processable materials, which is advantageous for large-area and low-cost device fabrication. This document outlines the synthesis of these polymers and the subsequent fabrication and characterization of OLED devices.

Synthesis of this compound-Based Polymers

The synthesis of poly(this compound) and its derivatives can be achieved through several polymerization techniques. While specific protocols for the homopolymer are not extensively detailed in publicly available literature, established methods for vinyl polymers can be adapted. A common approach for creating more complex polymer structures, such as poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), involves Suzuki and Wittig reactions to synthesize the monomer before polymerization.

General Radical Polymerization of this compound

This protocol describes a general approach for the radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Standard glassware

Protocol:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1 g, 4.89 mmol) and AIBN (e.g., 0.008 g, 0.049 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.

  • Polymerization: Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to 70-80 °C with vigorous stirring. The polymerization time can vary from 6 to 24 hours, depending on the desired molecular weight.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the viscous solution to a large volume of methanol (e.g., 200 mL) with stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Characterization: The resulting polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Data Presentation: Polymer Properties

While specific data for a range of this compound polymers is scarce, the following table presents typical properties for a commercially available poly(this compound) and can be used as a reference.

Polymer LotNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (Mw/Mn)
P44580E-Vphe9,5001.10
P44580D-Vphe14,5001.60
P44580C-Vphe17,5001.30
P44580B-Vphe49,0001.50
P44580A-Vphe82,0001.80
P44580-Vphe111,0001.30

(Data sourced from Polymer Source)[1]

OLED Device Fabrication

The fabrication of OLEDs is a multi-step process that requires a cleanroom environment and specialized equipment. The following protocol outlines a general procedure for fabricating a solution-processed OLED using a this compound-based polymer as the emissive or host layer.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_cathode Cathode Deposition cluster_final Final Steps sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone pedot PEDOT:PSS (HIL) uv_ozone->pedot polymer This compound Polymer (EML) pedot->polymer evap Thermal Evaporation (LiF/Al) polymer->evap encap Encapsulation evap->encap test Device Testing encap->test

Caption: Workflow for the fabrication of a solution-processed OLED.

Detailed Protocols

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hellmanex III detergent

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • This compound-based polymer solution (e.g., in chlorobenzene or toluene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere

  • UV-Ozone cleaner

  • Encapsulation epoxy and glass coverslips

Protocol:

  • ITO Substrate Cleaning:

    • Sonicate the ITO substrates in a 1% (v/v) Hellmanex solution for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in isopropyl alcohol for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Filter a PEDOT:PSS aqueous dispersion through a 0.45 µm filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound-based polymer in a suitable solvent (e.g., 10 mg/mL in chlorobenzene). If used as a host, co-dissolve the desired phosphorescent dopant at the appropriate weight percentage.

    • Spin-coat the polymer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-80 nm).

    • Anneal the substrate at a temperature below the polymer's glass transition temperature (Tg) for 20-30 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit a layer of Al (100-150 nm) at a rate of 1-5 Å/s.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip.

OLED Device Architecture

G a Glass Substrate b ITO (Anode) c PEDOT:PSS (HIL) d This compound Polymer (EML) e LiF (EIL) f Al (Cathode) Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EML Emissive Layer (this compound Polymer) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer architecture of an OLED device.

Device Characterization and Performance

After fabrication, the OLEDs should be characterized to evaluate their performance.

4.1. Characterization Protocols:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the electrical and optical characteristics of the device.

  • Electroluminescence (EL) Spectra: Record the emission spectra at different operating voltages using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.

4.2. Quantitative Performance Data

Specific performance data for OLEDs based on this compound polymers is not widely reported in a consolidated format. The performance will be highly dependent on the specific polymer structure, the device architecture, and the fabrication conditions. For a hypothetical blue-emitting OLED using a poly(this compound) derivative as a host, one might expect the following range of performance metrics:

ParameterExpected Range
Turn-on Voltage (V)3.0 - 6.0
Maximum Luminance (cd/m²)1,000 - 10,000
Maximum External Quantum Efficiency (EQE) (%)2 - 8
CIE Coordinates (x, y)(0.15 - 0.20, 0.10 - 0.25)

Signaling Pathway: Charge Injection and Recombination

The operation of an OLED involves several key steps from charge injection to light emission.

G cluster_electrodes Electrodes cluster_organics Organic Layers cluster_recomb Recombination Zone Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Hole Injection Cathode Cathode (Al) EIL Electron Injection Layer Cathode->EIL Electron Injection HTL Hole Transport Layer (e.g., this compound Polymer) HIL->HTL Hole Transport EML Emissive Layer HTL->EML Recombination Hole-Electron Recombination (Exciton Formation) ETL Electron Transport Layer ETL->EML EIL->ETL Electron Transport Emission Radiative Decay (Light Emission) Recombination->Emission Photon

Caption: Charge injection, transport, and recombination in an OLED.

Conclusion

Polymers based on this compound are versatile materials for the fabrication of solution-processed OLEDs. By following the detailed protocols for polymer synthesis, device fabrication, and characterization outlined in these application notes, researchers can explore the potential of this class of materials for developing efficient and stable organic light-emitting diodes. Further optimization of molecular design, device architecture, and processing conditions is expected to lead to enhanced device performance.

References

Application Notes and Protocols: 9-Vinylphenanthrene-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Current Research: Extensive literature review did not yield specific examples of 9-vinylphenanthrene-based fluorescent probes for metal ion detection. The following application notes and protocols are therefore based on the broader class of phenanthrene-derived fluorescent chemosensors and provide a foundational guide for the development and application of such probes. The principles outlined are readily adaptable for novel this compound-based structures.

Introduction

Phenanthrene and its derivatives are attractive fluorophores for the development of fluorescent chemosensors due to their rigid, planar structure, and favorable photophysical properties, including high quantum yields and long fluorescence lifetimes. By functionalizing the phenanthrene core with specific metal ion recognition moieties (receptors), it is possible to create highly selective and sensitive fluorescent probes. The vinyl group at the 9-position of the phenanthrene scaffold offers a versatile handle for further chemical modification and conjugation, making it a promising, albeit currently underexplored, platform for sensor development.

These probes typically operate on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET). Upon binding of a target metal ion, a conformational or electronic change in the receptor modulates the fluorescence output of the phenanthrene fluorophore, leading to a detectable signal. These sensors are valuable tools in various fields, including environmental monitoring, cellular imaging, and diagnostics.

General Principles of Detection

The detection of metal ions using phenanthrene-based fluorescent probes generally relies on the interaction between a metal ion and a chelating agent covalently linked to the phenanthrene fluorophore. This interaction alters the photophysical properties of the phenanthrene moiety.

A common mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect. In the unbound state, the lone pair of electrons on the heteroatoms of the chelating agent can quench the fluorescence of the phenanthrene through a photoinduced electron transfer (PET) process. Upon coordination with a metal ion, these lone pair electrons become engaged in the metal-ligand bond, which suppresses the PET process and "turns on" the fluorescence of the phenanthrene.

CHEF_Mechanism cluster_off Unbound State cluster_on Bound State Probe_Off Phenanthrene Probe (Fluorescence OFF) Probe_On Phenanthrene Probe-Metal Complex (Fluorescence ON) Probe_Off->Probe_On Binding PET Photoinduced Electron Transfer (PET Quenching) Probe_Off->PET Fluorescence Fluorescence Emission Probe_On->Fluorescence Metal_Ion Metal Ion Binding Chelation Light_Excitation Excitation Light Light_Excitation->Probe_Off Light_Excitation->Probe_On

Quantitative Data Summary

While specific data for this compound probes are unavailable, the following table summarizes the performance of representative phenanthrene-based fluorescent probes for various metal ions to provide a benchmark for potential development.

Probe Name/StructureTarget IonDetection Limit (LOD)Solvent SystemReference
Phenanthroline derivative bearing imidazole groupZn²⁺Not SpecifiedBuffer-ethanol solution[1]
Phenanthrene[9,10-d]imidazole-phenol-based probeCu²⁺Not SpecifiedNot Specified[2]
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)Cd²⁺10⁻⁹ MNot Specified[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of a hypothetical this compound-based fluorescent probe for metal ion detection.

Synthesis of a this compound-Based Probe

This protocol outlines a general synthetic route. Specific reagents and conditions would need to be optimized for the desired receptor.

Synthesis_Workflow Start 9-Bromophenanthrene Step1 Heck Coupling (with ethylene glycol vinyl ether) Start->Step1 Intermediate1 9-(2-vinyloxyethoxy)phenanthrene Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 9-Phenanthrenecarboxaldehyde Step2->Intermediate2 Step3 Condensation Reaction (with an amine-containing receptor) Intermediate2->Step3 Final_Product This compound-based Probe Step3->Final_Product

Materials:

  • 9-Bromophenanthrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine)

  • A vinylating agent (e.g., vinyltributyltin)

  • An appropriate solvent (e.g., toluene, DMF)

  • A receptor molecule with a reactive group (e.g., an amine for Schiff base formation)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve 9-bromophenanthrene, a palladium catalyst, and a phosphine ligand in an appropriate solvent.

    • Add the vinylating agent and a base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain this compound.

  • Functionalization of this compound with a Receptor:

    • The this compound can be further modified. For example, it can be converted to an aldehyde or other reactive species.

    • React the functionalized this compound with a suitable receptor molecule. For instance, a Schiff base can be formed by reacting an aldehyde derivative with a primary amine on the receptor.

    • Purify the final probe molecule using appropriate techniques such as recrystallization or column chromatography.

    • Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Metal Ion Detection

Materials:

  • Stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of various metal ions (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.

  • A buffered aqueous solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution:

    • Prepare a working solution of the probe by diluting the stock solution in the buffered aqueous solution. The final concentration of the organic solvent from the stock should be kept low (e.g., <1%) to avoid affecting the measurements.

  • Fluorescence Titration:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Study:

    • Prepare a series of solutions containing the probe and different metal ions at the same concentration.

    • Record the fluorescence spectrum for each solution and compare the fluorescence response to that of the target metal ion.

  • Determination of the Limit of Detection (LOD):

    • Measure the fluorescence intensity of the probe in the absence of the metal ion (blank).

    • Calculate the standard deviation of the blank measurements.

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).

Application in Cellular Imaging

While no specific applications of this compound probes in cellular imaging have been reported, a general protocol for using a phenanthrene-based probe is as follows:

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of the fluorescent probe in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Loading:

    • Wash the cultured cells with PBS.

    • Incubate the cells with a solution of the fluorescent probe in cell culture medium at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Metal Ion Treatment:

    • Wash the cells with PBS to remove the excess probe.

    • Incubate the cells with a solution of the target metal ion in cell culture medium for a defined period.

  • Fluorescence Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the phenanthrene fluorophore.

    • Acquire images before and after the addition of the metal ion to observe changes in intracellular fluorescence.

Conclusion and Future Perspectives

The this compound scaffold holds potential for the development of novel fluorescent probes for metal ion detection. The vinyl group provides a convenient point for chemical modification, allowing for the introduction of various metal ion receptors. Future research in this area could focus on the synthesis and characterization of a library of this compound derivatives with different chelating moieties to screen for selective and sensitive metal ion probes. The exploration of their photophysical properties and sensing mechanisms will be crucial for designing next-generation sensors with applications in environmental science, chemical biology, and medical diagnostics.

References

Application Notes and Protocols for Poly(9-Vinylphenanthrene) in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of poly(9-vinylphenanthrene) (PVPh) as a host material in organic light-emitting diodes (OLEDs). While direct experimental data for PVPh in OLEDs is limited in publicly available literature, this document outlines a plausible synthetic protocol, a hypothetical device fabrication process, and expected performance characteristics based on analogous phenanthrene- and vinyl-based polymers used in optoelectronics.

Introduction

Poly(this compound) is a vinyl polymer with a pendant phenanthrene group. Its aromatic side chains suggest potential for charge transport, making it a candidate for use as a host material in OLEDs. Similar to the widely studied poly(9-vinylcarbazole) (PVK), PVPh could provide a matrix for phosphorescent or fluorescent guest emitters, facilitating charge injection and transport to the emissive dopant. A derivative, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), has been investigated as a host material, demonstrating that phenanthrene-based polymers are viable for this purpose.[1][2] PVPP exhibits a photoluminescence maximum at 381 nm, indicating a wide bandgap suitable for hosting visible light emitters.[2]

Synthesis of Poly(this compound)

A common method for synthesizing vinyl polymers is through free-radical polymerization of the corresponding monomer.

Protocol: Synthesis of this compound Monomer and Subsequent Polymerization

Part 1: Synthesis of this compound Monomer

A plausible route to this compound is via a Wittig reaction from 9-formylphenanthrene.

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is reacted with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the ylide.

  • Wittig Reaction: 9-Formylphenanthrene, dissolved in THF, is added dropwise to the ylide solution at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Part 2: Free-Radical Polymerization of this compound

  • Reaction Setup: In a Schlenk flask, this compound monomer is dissolved in an appropriate solvent, such as toluene or dioxane.

  • Initiator Addition: A free-radical initiator, for example, 2,2'-azobis(2-methylpropionitrile) (AIBN), is added to the solution. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization. The flask is then heated under an inert atmosphere to a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN) and stirred for a specified time (e.g., 24 hours).

  • Isolation of the Polymer: The polymer is isolated by precipitation in a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried in a vacuum oven.

G cluster_synthesis Synthesis of Poly(this compound) s1 Preparation of Wittig Reagent (Methyltriphenylphosphonium bromide + n-BuLi in THF) s2 Wittig Reaction (Addition of 9-Formylphenanthrene) s1->s2 Formation of Ylide s3 Purification of this compound Monomer (Column Chromatography) s2->s3 Crude Product s4 Free-Radical Polymerization (this compound + AIBN in Toluene) s3->s4 Pure Monomer s5 Polymer Isolation and Purification (Precipitation in Methanol) s4->s5 Polymer Solution s6 Characterization (NMR, GPC, TGA) s5->s6 Purified Poly(this compound)

Figure 1. Synthetic workflow for poly(this compound).

Application in OLEDs: A Hypothetical Device

Based on the properties of analogous materials, PVPh is expected to be a suitable host for a phosphorescent guest emitter in a solution-processed OLED.

Proposed Device Structure and Energy Levels

A typical multilayer OLED structure is proposed. The energy levels for PVPh are hypothetical and are estimated based on similar aromatic vinyl polymers.

LayerMaterialFunctionThickness (nm)HOMO (eV)LUMO (eV)
AnodeIndium Tin Oxide (ITO)Hole Injection150-4.7-
Hole Injection Layer (HIL)PEDOT:PSSImprove Hole Injection30-5.2-3.5
Emissive Layer (EML)PVPh doped with a Green Phosphorescent Emitter (e.g., Ir(ppy)₃)Light Emission80-5.8 (est.)-2.4 (est.)
Electron Transport Layer (ETL)TPBiElectron Transport40-6.2-2.7
CathodeLiF/AlElectron Injection1/100--

est. = estimated

G cluster_energy Hypothetical Energy Level Diagram cluster_levels Hypothetical Energy Level Diagram cluster_lumo Hypothetical Energy Level Diagram y_axis Energy (eV) ITO ITO -4.7 PEDOT_PSS PEDOT:PSS -5.2 PVPh PVPh (Host) -5.8 (est.) ETL TPBi -6.2 LiF_Al LiF/Al LUMO_PEDOT LUMO -3.5 LUMO_PVPh LUMO -2.4 (est.) LUMO_ETL LUMO -2.7

Figure 2. Hypothetical energy level alignment in a PVPh-based OLED.
Experimental Protocol: OLED Fabrication and Characterization

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer Deposition: A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates. The coated substrates are then baked at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer Deposition: A solution of PVPh and the phosphorescent dopant (e.g., Ir(ppy)₃ at a concentration of 6-10 wt%) in a suitable solvent like chlorobenzene is prepared. This solution is then spin-coated on top of the PEDOT:PSS layer inside the glovebox. The film is subsequently annealed to remove the solvent.

  • Electron Transport and Cathode Layer Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). The electron transport layer (e.g., TPBi) is deposited, followed by a thin layer of lithium fluoride (LiF) and a final layer of aluminum (Al) to form the cathode.

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

G cluster_fab OLED Fabrication and Characterization Workflow f1 ITO Substrate Cleaning (Ultrasonication, UV-Ozone) f2 HIL Deposition (Spin-coating of PEDOT:PSS) f1->f2 Cleaned Substrate f3 EML Deposition (Spin-coating of PVPh:Dopant) f2->f3 Substrate with HIL f4 Thermal Evaporation (ETL, LiF, Al) f3->f4 Substrate with HIL/EML f5 Encapsulation (UV-curable epoxy) f4->f5 Completed Device f6 Device Characterization (J-V-L, EL Spectra, Efficiency) f5->f6 Encapsulated Device

Figure 3. Workflow for the fabrication and characterization of a PVPh-based OLED.

Hypothetical Performance Data

The following table summarizes the projected performance of a green phosphorescent OLED using PVPh as the host material. These values are estimates based on the performance of similar devices utilizing PVK as the host.

ParameterHypothetical Value
Peak Emission Wavelength~515 nm (Green)
CIE Coordinates (x, y)(0.32, 0.61)
Turn-on Voltage (at 1 cd/m²)4.5 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency35-45 cd/A
Maximum Power Efficiency25-35 lm/W
Maximum External Quantum Efficiency (EQE)12-18 %

Discussion

Poly(this compound) holds promise as a host material for OLEDs due to its aromatic nature and potential for a high triplet energy, which is crucial for efficient phosphorescent devices. The vinyl backbone allows for good solubility and film-forming properties, making it suitable for low-cost, solution-based fabrication processes like spin-coating. The performance of a PVPh-based device would be highly dependent on its charge carrier mobility, triplet energy level, and its ability to form a uniform, amorphous film. Further research is required to synthesize and characterize PVPh and to fabricate and test OLED devices to validate these hypotheses. Key areas for investigation would include optimizing the dopant concentration in the PVPh host and exploring different electron transport materials to achieve balanced charge injection and transport, thereby maximizing device efficiency and lifetime.

References

Application Notes and Protocols: Synthesis of 9-Vinylphenanthrene Copolymers for Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of 9-vinylphenanthrene-based copolymers for applications in optoelectronic devices. The protocols detailed below are based on established synthetic methodologies for vinylaromatic polymers and can be adapted for the specific synthesis of this compound copolymers. Due to the limited availability of extensive data specifically on this compound copolymers in the literature, some of the provided data is based on analogous phenanthrene-containing polymers or related vinylaromatic copolymers.

Introduction

Phenanthrene-containing polymers are a promising class of materials for optoelectronic applications due to their unique photophysical and electronic properties. The phenanthrene moiety offers high thermal stability, a high triplet energy level, and good charge-transporting capabilities, making it an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By copolymerizing this compound with other functional monomers, the resulting material's properties, such as solubility, charge injection/transport, and emission color, can be finely tuned.

This document outlines the synthesis of the this compound monomer, followed by its copolymerization via free radical polymerization and atom transfer radical polymerization (ATRP). Characterization techniques and potential device fabrication protocols are also discussed.

Synthesis of this compound Monomer

The this compound monomer can be synthesized through two primary routes: the Wittig reaction starting from 9-phenanthraldehyde or a Grignard reaction using 9-bromophenanthrene.

Wittig Reaction Protocol

This protocol is adapted from established procedures for the synthesis of vinylarenes from their corresponding aldehydes.

Experimental Protocol:

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add methyltriphenylphosphonium bromide (1.0 eq.) and stir the mixture under a nitrogen atmosphere.

  • Ylide Generation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours, during which the color should change to deep orange/red, indicating the formation of the ylide.

  • Wittig Reaction: Dissolve 9-phenanthraldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram: Wittig Reaction for this compound Synthesis

Wittig_Reaction Triphenylphosphine Triphenylphosphine Methyltriphenylphosphonium Bromide Methyltriphenylphosphonium Bromide Triphenylphosphine->Methyltriphenylphosphonium Bromide MeBr Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium Bromide->Phosphonium Ylide n-BuLi Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonium Ylide->Oxaphosphetane Intermediate 9-Phenanthraldehyde 9-Phenanthraldehyde 9-Phenanthraldehyde->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide Grignard_Reaction 9-Bromophenanthrene 9-Bromophenanthrene 9-Phenanthrylmagnesium Bromide 9-Phenanthrylmagnesium Bromide 9-Bromophenanthrene->9-Phenanthrylmagnesium Bromide Magnesium Magnesium Magnesium->9-Phenanthrylmagnesium Bromide THF This compound This compound 9-Phenanthrylmagnesium Bromide->this compound Coupling Vinyl Bromide Vinyl Bromide Vinyl Bromide->this compound FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers & Initiator Monomers & Initiator Dissolution in Solvent Dissolution in Solvent Monomers & Initiator->Dissolution in Solvent Degassing (Freeze-Pump-Thaw) Degassing (Freeze-Pump-Thaw) Dissolution in Solvent->Degassing (Freeze-Pump-Thaw) Heating & Stirring Heating & Stirring Degassing (Freeze-Pump-Thaw)->Heating & Stirring Precipitation in Non-solvent Precipitation in Non-solvent Heating & Stirring->Precipitation in Non-solvent Filtration Filtration Precipitation in Non-solvent->Filtration Re-dissolution & Re-precipitation Re-dissolution & Re-precipitation Filtration->Re-dissolution & Re-precipitation Vacuum Drying Vacuum Drying Re-dissolution & Re-precipitation->Vacuum Drying Final Copolymer Final Copolymer Vacuum Drying->Final Copolymer ATRP_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Catalyst, Ligand, Initiator Catalyst, Ligand, Initiator Add Monomers & Solvent Add Monomers & Solvent Catalyst, Ligand, Initiator->Add Monomers & Solvent Degassing Degassing Add Monomers & Solvent->Degassing Heating & Stirring Heating & Stirring Degassing->Heating & Stirring Quenching (Air Exposure) Quenching (Air Exposure) Heating & Stirring->Quenching (Air Exposure) Catalyst Removal (Alumina Column) Catalyst Removal (Alumina Column) Quenching (Air Exposure)->Catalyst Removal (Alumina Column) Precipitation & Drying Precipitation & Drying Catalyst Removal (Alumina Column)->Precipitation & Drying Defined Copolymer Defined Copolymer Precipitation & Drying->Defined Copolymer OLED_Architecture Cathode (Al) Cathode (Al) Electron Injection Layer (LiF) Electron Injection Layer (LiF) Electron Transport Layer (TPBi) Electron Transport Layer (TPBi) Emissive Layer (9-VP Copolymer) Emissive Layer (9-VP Copolymer) Hole Transport Layer (Optional) Hole Transport Layer (Optional) Hole Injection Layer (PEDOT:PSS) Hole Injection Layer (PEDOT:PSS) Anode (ITO) Anode (ITO) Glass Substrate Glass Substrate

Application Notes and Protocols: Functionalization of 9-Vinylphenanthrene for Specific Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 9-vinylphenanthrene for the development of fluorescent chemosensors. The unique photophysical properties of the phenanthrene moiety make it an excellent building block for sensors designed to detect a variety of analytes, including metal ions and nitroaromatic compounds. The vinyl group serves as a versatile handle for polymerization and post-polymerization modification, allowing for the creation of highly sensitive and selective sensing platforms.

Overview of this compound in Sensor Applications

This compound is an aromatic hydrocarbon that can be readily polymerized to form poly(this compound), a conjugated polymer with inherent fluorescence.[1] The functionalization of this polymer or the monomer itself can lead to the development of "turn-on" or "turn-off" fluorescent sensors. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE).

Key Advantages:

  • High Quantum Yield: The phenanthrene core exhibits strong light-emitting characteristics.[1]

  • Tunable Photophysical Properties: Functionalization allows for the modulation of emission wavelengths and sensing responses.

  • Versatility: The vinyl group enables polymerization and copolymerization to create a variety of sensor architectures.

Synthesis and Functionalization Strategies

The functionalization of this compound can be approached in two primary ways: functionalization of the monomer followed by polymerization, or polymerization of this compound followed by post-polymerization modification.

Synthesis of Functionalized this compound Monomers via Heck Reaction

The palladium-catalyzed Heck reaction is a powerful tool for the C-C bond formation and can be employed to introduce various functional groups to the vinyl moiety of this compound. This allows for the synthesis of custom-designed monomers with specific analyte-binding sites.

Experimental Protocol: Heck Reaction of this compound with a Generic Aryl Halide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodopyridine for a metal-coordinating site)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq) in anhydrous DMF.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Aryl Halide, Pd(OAc)₂, PPh₃ in anhydrous DMF degas Degas via Freeze-Pump-Thaw reagents->degas add_base Add Triethylamine degas->add_base heat Heat to 100 °C for 24h add_base->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Yields Functionalized Monomer

Caption: Workflow for the Heck Reaction of this compound.
Polymerization of this compound

Poly(this compound) can be synthesized via free radical polymerization. The resulting polymer can then be functionalized through various chemical reactions.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • Dissolve this compound and AIBN (1 mol% relative to the monomer) in anhydrous toluene in a Schlenk tube.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with an inert gas (Argon or Nitrogen).

  • Place the Schlenk tube in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Polymer Isolation dissolve Dissolve this compound and AIBN in Toluene degas Freeze-Pump-Thaw Cycles dissolve->degas heat Heat at 70 °C for 24h degas->heat cool Cool to Room Temperature heat->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry precipitate->filter_dry polymer polymer filter_dry->polymer Yields Poly(this compound)

Caption: Workflow for Free Radical Polymerization of this compound.

Application in Sensor Development

Functionalized this compound derivatives can be utilized for the detection of various analytes. Below are two examples of potential applications.

Metal Ion Detection

Polymers or molecules containing chelating moieties such as pyridine or bipyridine can act as fluorescent sensors for metal ions. The coordination of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the phenanthrene unit.

Signaling Pathway for a "Turn-On" Metal Ion Sensor

Metal_Ion_Sensing Sensor_Off Functionalized This compound Derivative (Low Fluorescence) Sensor_On Sensor-Metal Complex (High Fluorescence) Sensor_Off->Sensor_On + Metal Ion Analyte Metal Ion (e.g., Zn²⁺) Analyte->Sensor_On Light_Emission Light_Emission Sensor_On->Light_Emission Excitation Nitroaromatic_Sensing Sensor_On Poly(this compound) (High Fluorescence) Sensor_Off Sensor-Analyte Complex (Fluorescence Quenched) Sensor_On->Sensor_Off + Nitroaromatic Light_Emission Light_Emission Sensor_On->Light_Emission Excitation Analyte Nitroaromatic (e.g., TNT) Analyte->Sensor_Off

References

Troubleshooting & Optimization

common side reactions in the synthesis of 9-Vinylphenanthrene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-vinylphenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction using 9-phenanthrenecarboxaldehyde and the dehydration of 9-(1-hydroxyethyl)phenanthrene.

Q2: What is the primary byproduct in the Wittig synthesis of this compound?

A2: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This byproduct is formed from the triphenylphosphine ylide reagent during the course of the reaction. The high polarity of TPPO can sometimes complicate the purification of the desired this compound.

Q3: Can this compound polymerize during synthesis or workup?

A3: Yes, this compound is susceptible to polymerization, particularly at elevated temperatures or in the presence of acid catalysts. This is a critical consideration during the reaction and purification steps. The vinyl group can undergo radical or cationic polymerization to form poly(this compound).

Q4: How can I minimize the formation of the cis-isomer in the Wittig reaction?

A4: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Generally, using stabilized ylides and non-polar solvents can favor the formation of the trans-isomer. For the synthesis of this compound, careful selection of the base and solvent system is important.

Q5: What are the potential side reactions in the dehydration of 9-(1-hydroxyethyl)phenanthrene?

A5: Besides the desired elimination to form this compound, potential side reactions include the formation of a bis-ether through the intermolecular reaction of two alcohol molecules, and incomplete reaction leading to the presence of residual starting material in the product mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound from Wittig Synthesis and a large amount of a white, polar solid in the crude product.
  • Probable Cause: This is a classic indication of a successful Wittig reaction, where the white solid is the triphenylphosphine oxide (TPPO) byproduct. The perceived low yield of the desired product is often due to co-elution or difficult separation from TPPO during purification.

  • Suggested Solutions:

    • Purification Strategy: Column chromatography is the most effective method for separating this compound from TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) should be employed, as this compound is significantly less polar than TPPO.

    • Recrystallization: Recrystallization can also be attempted. A solvent system where the solubility of this compound and TPPO differs significantly with temperature should be chosen. For instance, dissolving the crude mixture in a minimal amount of a hot solvent in which this compound is soluble and TPPO is less soluble, followed by cooling, may allow for the selective crystallization of the product.

Problem 2: The final product is a viscous oil or a solid that becomes tacky and difficult to handle over time.
  • Probable Cause: This is a strong indication of product polymerization. The vinyl group of this compound is reactive and can polymerize upon exposure to heat, light, or acidic/radical initiators.

  • Suggested Solutions:

    • Temperature Control: Maintain low temperatures throughout the synthesis and purification process, especially during solvent removal (rotary evaporation).

    • Inhibitor Addition: Consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the purified product if it is to be stored for an extended period.

    • Avoid Acid: When using the dehydration route, ensure that the acid catalyst is thoroughly neutralized and removed during the workup to prevent acid-catalyzed polymerization.

Problem 3: The NMR spectrum of the product from the Wittig reaction shows a mixture of cis and trans isomers.
  • Probable Cause: The reaction conditions used did not provide high stereoselectivity for the desired trans-isomer. The choice of base and solvent plays a crucial role in determining the E/Z ratio of the resulting alkene.

  • Suggested Solutions:

    • Reaction Condition Optimization: Experiment with different bases and solvents. For example, using a stronger, non-nucleophilic base in a non-polar, aprotic solvent may favor the formation of the trans-isomer.

    • Isomer Separation: If a mixture is obtained, careful column chromatography may allow for the separation of the cis and trans isomers, although this can be challenging due to their similar polarities.

Summary of Common Side Reactions

Synthesis RouteSide Reaction/ByproductProbable CauseMitigation Strategy
Wittig Reaction Triphenylphosphine Oxide (TPPO)Inherent to the Wittig reaction mechanism.Column chromatography with a non-polar eluent system.
cis-9-VinylphenanthreneNon-optimized reaction conditions (base, solvent).Use of stabilized ylides, non-polar solvents, and careful base selection.
Polymerization of ProductExposure to heat, light, or initiators.Maintain low temperatures, add radical inhibitors for storage.
Dehydration Bis(1-(phenanthren-9-yl)ethyl) etherIntermolecular reaction of the starting alcohol.Use of a dehydrating agent at appropriate concentrations and temperatures.
Unreacted 9-(1-hydroxyethyl)phenanthreneIncomplete reaction.Ensure sufficient reaction time and optimal temperature.
Polymerization of ProductPresence of acid catalyst at elevated temperatures.Neutralize and remove the acid catalyst promptly after the reaction.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).

  • Wittig Reaction: After stirring the ylide solution for a designated period (e.g., 30 minutes), add a solution of 9-phenanthrenecarboxaldehyde in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the this compound from triphenylphosphine oxide.

Key Experiment 2: Synthesis of this compound via Dehydration of 9-(1-hydroxyethyl)phenanthrene
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 9-(1-hydroxyethyl)phenanthrene in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Dehydration: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Troubleshooting_Wittig_Synthesis cluster_synthesis Wittig Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Wittig Reaction Reaction React 9-Phenanthrenecarboxaldehyde with Phosphorus Ylide Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Obtain Crude Product Workup->Crude Issue1 Issue: Low Yield & White Precipitate Crude->Issue1 Analysis Issue2 Issue: Product Polymerization Crude->Issue2 Analysis Cause1 Cause: Triphenylphosphine Oxide (TPPO) Byproduct Issue1->Cause1 Solution1 Solution: Column Chromatography (Non-polar eluent) Cause1->Solution1 Cause2 Cause: Heat/Light/Acid Exposure Issue2->Cause2 Solution2 Solution: Low Temperature, Inhibitors Cause2->Solution2

Caption: Troubleshooting workflow for the Wittig synthesis of this compound.

Experimental_Workflow_Dehydration Start Start: 9-(1-hydroxyethyl)phenanthrene Setup Dissolve in Toluene Add p-TSA Catalyst Start->Setup Dehydration Reflux with Dean-Stark Trap (Azeotropic Water Removal) Setup->Dehydration Monitoring Monitor by TLC Dehydration->Monitoring Workup Cool, Neutralize with NaHCO3, Wash with Brine Monitoring->Workup Reaction Complete Drying Dry over Na2SO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: Column Chromatography or Recrystallization Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the dehydration synthesis of this compound.

Technical Support Center: Controlling the Polymerization of 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 9-Vinylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and polymerization of this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The polymerization of this compound presents several challenges primarily stemming from the bulky and rigid phenanthrene group. Key challenges include:

  • Steric Hindrance: The large phenanthrene moiety can sterically hinder the approach of monomers to the propagating chain end, potentially leading to slow polymerization rates and low molecular weight polymers.

  • Monomer Purity: Like many vinyl monomers, this compound is susceptible to spontaneous polymerization during storage and may contain inhibitors that need to be removed prior to use. Impurities can lead to inconsistent results, low yields, and poor control over the polymerization.

  • Solubility: The monomer and the resulting polymer, poly(this compound), may have limited solubility in common organic solvents, which can complicate homogeneous polymerization and characterization.

  • Control over Molar Mass and Dispersity: Achieving well-defined polymers with predictable molecular weights and low polydispersity (PDI) can be difficult with conventional free-radical polymerization due to side reactions. Controlled/living polymerization techniques are often preferred.

  • Side Reactions in Ionic Polymerization: Cationic polymerization of vinyl monomers can be prone to chain transfer reactions, leading to low molecular weight polymers. Anionic polymerization requires stringent purity of all reagents and solvents to avoid premature termination.

Q2: How can I prevent spontaneous polymerization of this compound during storage?

A2: To prevent premature polymerization, this compound should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen). The addition of a radical inhibitor, such as a few hundred ppm of 4-methoxyphenol (MEHQ) or phenothiazine, is also recommended for long-term storage. The inhibitor must be removed before polymerization.

Q3: Which polymerization method is best for achieving a controlled polymerization of this compound?

A3: Controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are generally the most suitable methods for achieving well-defined poly(this compound) with controlled molecular weights and low polydispersity. These methods minimize termination and chain transfer reactions that are common in conventional free-radical polymerization.

Q4: What is a typical sign of uncontrolled or failed polymerization?

A4: Signs of a problematic polymerization include:

  • Low or no polymer yield: This could be due to impure monomer, inactive initiator, or inappropriate reaction conditions.

  • Formation of a gel or insoluble material: This may indicate cross-linking reactions or uncontrolled, rapid polymerization leading to very high molecular weight, insoluble polymer.

  • Broad polydispersity (PDI > 2): This suggests a lack of control over the polymerization process, with multiple termination and chain transfer events occurring.

  • Inconsistent results between batches: This often points to issues with monomer purity or variations in experimental setup.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem Potential Cause Suggested Solution
Low Polymer Yield or No Polymerization 1. Monomer Impurities: Residual inhibitor from storage or other impurities. 2. Inactive Initiator: Decomposed or inappropriate initiator for the chosen polymerization method and temperature. 3. Oxygen Inhibition: Presence of oxygen can terminate radical polymerization. 4. Incorrect Reaction Temperature: Temperature is too low for initiator decomposition or too high, leading to side reactions.1. Purify the Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use. 2. Use Fresh Initiator: Store initiators under recommended conditions and use a fresh batch. Ensure the initiator's half-life is appropriate for the reaction temperature and duration. 3. Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen). 4. Optimize Temperature: Consult literature for the optimal temperature range for your chosen initiator and polymerization method.
High Polydispersity Index (PDI) 1. Uncontrolled Free Radical Polymerization: Dominance of chain transfer and termination reactions. 2. Slow Initiation: The rate of initiation is significantly slower than the rate of propagation. 3. Presence of Impurities: Water or other protic impurities can interfere with controlled polymerization mechanisms.1. Employ Controlled Radical Polymerization: Utilize ATRP or RAFT to gain better control over the polymer chain growth. 2. Select an Efficient Initiator: Choose an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing at approximately the same time. 3. Ensure Rigorous Purification: Thoroughly dry all solvents and reagents. For anionic polymerization, extreme purity is paramount.
Gel Formation 1. Cross-linking Side Reactions: Particularly at high monomer conversions or high temperatures. 2. Bifunctional Impurities: Presence of impurities with more than one polymerizable group. 3. High Initiator Concentration: Can lead to a high concentration of radicals and increased probability of termination by combination.1. Limit Monomer Conversion: Stop the polymerization at a lower conversion (e.g., < 50%) to avoid gelation. 2. Purify the Monomer: Ensure the monomer is free from difunctional impurities. 3. Adjust Initiator Concentration: Lower the initiator concentration relative to the monomer.
Inconsistent Molecular Weight 1. Variability in Monomer/Initiator Ratio: Inaccurate measurement of reagents. 2. Fluctuations in Reaction Temperature: Inconsistent temperature control can affect the rates of initiation, propagation, and termination. 3. Chain Transfer Reactions: Transfer of the growing radical to the monomer, polymer, or solvent.1. Precise Reagent Measurement: Use calibrated equipment for accurate measurement of all components. 2. Maintain Stable Temperature: Use a thermostatically controlled oil bath or reaction block. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant.

Quantitative Data Summary

The following table summarizes typical molecular weight (Mn) and polydispersity index (PDI) data for poly(this compound) obtained under different (generalized) conditions. Note: Specific reaction conditions are often proprietary or vary between studies; this table provides an illustrative overview.

Polymerization Method Initiator/Catalyst System Typical Mn ( g/mol ) Typical PDI (Mw/Mn) Reference/Source
Anionic Polymerizationn-BuLi9,500 - 82,0001.10 - 1.8Commercial Supplier Data
Controlled Radical (e.g., ATRP/RAFT)Varies (e.g., CuBr/ligand or CTA)10,000 - 50,0001.1 - 1.5General expectation for controlled polymerizations
Free Radical PolymerizationAIBN or BPOHighly variable> 2.0General outcome for uncontrolled radical polymerization

Experimental Protocols

1. Monomer Purification

Objective: To remove inhibitors (like MEHQ) and other impurities from this compound before polymerization.

Materials:

  • This compound

  • Basic alumina (activated, Brockmann I)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Glass column

  • Round bottom flask

Procedure:

  • Set up a chromatography column packed with basic alumina.

  • Dissolve the this compound monomer in a minimal amount of anhydrous solvent.

  • Load the monomer solution onto the column.

  • Elute the monomer using the anhydrous solvent.

  • Collect the fractions containing the purified monomer.

  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (< 30 °C) to avoid premature polymerization.

  • Use the purified monomer immediately.

Monomer_Purification_Workflow start Start: this compound (with inhibitor) dissolve Dissolve in anhydrous solvent start->dissolve column Pass through basic alumina column dissolve->column collect Collect purified monomer solution column->collect evaporate Remove solvent via rotary evaporation (<30°C) collect->evaporate end Purified this compound (Use immediately) evaporate->end

Monomer Purification Workflow

2. Free Radical Polymerization of this compound (Example Protocol)

Objective: To synthesize poly(this compound) via a conventional free-radical approach. This method generally yields polymers with broad molecular weight distributions.

Materials:

  • Purified this compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 2.04 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous toluene (e.g., 10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 24 hours).

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large volume of stirred methanol.

  • Collect the white precipitate by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C to a constant weight.

3. ATRP of this compound (Example Protocol)

Objective: To synthesize well-defined poly(this compound) with controlled molecular weight and low PDI.

Materials:

  • Purified this compound

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous anisole

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

  • Seal the flask and cycle between vacuum and argon three times to remove oxygen.

  • Via a degassed syringe, add anhydrous anisole (e.g., 5 mL) and PMDETA (e.g., 20.8 µL, 0.1 mmol). Stir to form the catalyst complex.

  • In a separate flask, dissolve this compound (e.g., 2.04 g, 10 mmol) and EBiB (e.g., 14.7 µL, 0.1 mmol) in anhydrous anisole (e.g., 5 mL). Degas this solution with three freeze-pump-thaw cycles.

  • Transfer the monomer/initiator solution to the catalyst-containing flask via a degassed syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir.

  • After the desired time (e.g., 8 hours), terminate the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

ATRP_Workflow cluster_catalyst Catalyst Preparation cluster_monomer Monomer Solution cu_br CuBr in Schlenk Flask deoxygenate_cat Deoxygenate (Vac/Ar cycles) cu_br->deoxygenate_cat add_ligand Add Anisole & PMDETA deoxygenate_cat->add_ligand transfer Transfer Monomer Solution to Catalyst Flask add_ligand->transfer monomer_init 9-VPh + EBiB in Anisole deoxygenate_mon Deoxygenate (Freeze-Pump-Thaw) monomer_init->deoxygenate_mon deoxygenate_mon->transfer polymerize Polymerize at 90°C transfer->polymerize terminate Terminate (Cool & Expose to Air) polymerize->terminate purify Purify (Alumina Column) terminate->purify precipitate Precipitate in Methanol purify->precipitate dry Dry Polymer precipitate->dry

ATRP Experimental Workflow

Troubleshooting Logic Diagram

This diagram illustrates a logical flow for troubleshooting common issues in this compound polymerization.

Troubleshooting_Logic start Polymerization Issue? q_yield Low or No Yield? start->q_yield a_yield_yes Check Monomer Purity (Remove Inhibitor) Verify Initiator Activity Ensure O2 Exclusion q_yield->a_yield_yes Yes q_pdi High PDI? q_yield->q_pdi No end Consult Further Literature a_yield_yes->end a_pdi_yes Switch to CRP (ATRP/RAFT) Optimize Initiator Concentration Purify Reagents Rigorously q_pdi->a_pdi_yes Yes q_gel Gel Formation? q_pdi->q_gel No a_pdi_yes->end a_gel_yes Reduce Monomer Conversion Lower Reaction Temperature Check for Impurities q_gel->a_gel_yes Yes q_mw Inconsistent Mol. Weight? q_gel->q_mw No a_gel_yes->end a_mw_yes Ensure Accurate Reagent Ratio Maintain Stable Temperature Consider Chain Transfer to Solvent q_mw->a_mw_yes Yes q_mw->end No a_mw_yes->end

Troubleshooting Flowchart

Technical Support Center: Improving the Quantum Yield of 9-Vinylphenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments aimed at improving the fluorescence quantum yield of 9-Vinylphenanthrene derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to guide you through the experimental troubleshooting process.

Problem 1: My newly synthesized this compound derivative shows very low or no fluorescence.

Answer/Analysis: A significantly low or absent fluorescence signal can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. A systematic investigation is necessary.[1]

Troubleshooting Workflow:

G start Start: Low/No Fluorescence Detected check_purity 1. Verify Compound Purity & Integrity (NMR, Mass Spec, HPLC) start->check_purity purity_ok Is the compound pure? check_purity->purity_ok repurify Repurify the compound. Consider alternative synthetic routes. purity_ok->repurify No check_quenching 2. Investigate Quenching Sources purity_ok->check_quenching Yes repurify->check_purity oxygen_quench Is the solvent deoxygenated? check_quenching->oxygen_quench degas Degas solvent (N2/Ar bubbling or freeze-pump-thaw cycles). Re-measure. oxygen_quench->degas No substituent_effect Does the structure contain quenching substituents (e.g., -NO2)? oxygen_quench->substituent_effect Yes end_point Problem Solved / Cause Identified degas->end_point intrinsic_property Low quantum yield may be an intrinsic property. Consider derivatization to remove quenching groups. substituent_effect->intrinsic_property Yes check_aggregation 3. Check for Aggregation (ACQ) substituent_effect->check_aggregation No intrinsic_property->end_point concentration Is concentration > 10^-5 M? Does absorption deviate from Beer's Law? check_aggregation->concentration lower_conc Lower the concentration and re-measure. concentration->lower_conc Yes concentration->end_point No lower_conc->end_point

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Detailed Steps:

  • Verify Compound Integrity and Purity: Impurities can act as potent fluorescence quenchers.[2] Confirm the structure and purity of your synthesized derivative using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). If impurities are detected, repurification is essential.

  • Assess for Quenching Effects:

    • Oxygen Quenching: Molecular oxygen is a known fluorescence quencher.[2] Ensure your solvent is adequately deoxygenated, especially if the fluorophore has a long excited-state lifetime. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by using freeze-pump-thaw cycles.[2]

    • Substituent Effects: The presence of certain functional groups can inherently lead to low quantum yield. Electron-withdrawing groups such as nitro (-NO2) or carbonyl (-COOH) can quench fluorescence.[3] If your derivative contains such groups, the low quantum yield might be an intrinsic property.

  • Check for Aggregation-Caused Quenching (ACQ): Planar aromatic structures like phenanthrene are prone to aggregation at higher concentrations through π-π stacking.[1][2] This often leads to fluorescence quenching. Measure the absorption spectrum at different concentrations. A deviation from the Beer-Lambert law or the appearance of new spectral features can indicate aggregation.[1] Try significantly lowering the sample concentration (e.g., to the micromolar or nanomolar range).

Problem 2: My derivative's emission spectrum shows a broad, red-shifted band at higher concentrations.

Answer/Analysis: This phenomenon is characteristic of excimer formation . An excimer is an "excited-state dimer" that forms when an excited-state molecule interacts with a ground-state molecule.[2] This is common in concentrated solutions or the solid state where the planar phenanthrene rings can stack. Excimer emission occurs at a lower energy (longer wavelength) than the monomer emission and typically results in a decreased overall quantum yield.[2]

Solutions:

  • Reduce Concentration: The most straightforward solution is to lower the concentration of your sample until the excimer band disappears and only the structured monomer emission is visible.[2]

  • Modify the Structure: Introduce bulky chemical groups to the phenanthrene core. This can sterically hinder the π-π stacking required for excimer formation.[2]

  • Change the Solvent: Use a solvent that is less favorable for π-π stacking interactions.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it important?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield is critical for applications requiring bright fluorescence signals, such as bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs). For this compound derivatives, maximizing the quantum yield is a primary goal for developing highly sensitive and efficient molecular probes and materials.

Q2: How do chemical substituents on the phenanthrene ring affect the quantum yield?

A2: Substituents have a profound impact on the photophysical properties of the phenanthrene core.[3] The electronic nature and position of the substituent are critical.

  • Electron-donating groups (EDGs): Groups like methoxy (-OCH3), methyl (-CH3), and amino (-NH2) often increase the fluorescence quantum yield.[3][5] They increase the electron density of the aromatic system, which can enhance the radiative decay rate.

  • Electron-withdrawing groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COOH) typically decrease or completely quench fluorescence.[3] They can promote non-radiative decay pathways like intersystem crossing.

  • Heavy Atoms: Halogens (e.g., -Br, -I) can decrease fluorescence by promoting intersystem crossing to the triplet state (the "heavy-atom effect").

  • Steric Hindrance: Bulky substituents can prevent aggregation and excimer formation, which can indirectly improve the quantum yield in concentrated solutions or the solid state by reducing quenching pathways.[2]

Q3: What is the role of the solvent in determining the quantum yield?

A3: The solvent can significantly influence a derivative's photophysical properties.[1] Key solvent characteristics to consider are:

  • Polarity: Solvent polarity can alter the energy levels of the excited state, affecting both the emission wavelength and the quantum yield. For some fluorophores, increasing solvent polarity can lead to decreased quantum yield.

  • Viscosity: Higher solvent viscosity can restrict molecular vibrations and rotations that often serve as non-radiative decay pathways.[6] Therefore, a more viscous solvent can sometimes lead to a higher quantum yield.[7]

  • Purity: Use of high-purity, spectroscopy-grade solvents is crucial. Impurities can act as quenchers and lead to artificially low quantum yield measurements.[2][8]

Q4: How can I promote Aggregation-Induced Emission (AIE) in my derivatives?

A4: While aggregation typically causes quenching (ACQ) for planar dyes, certain molecular designs can lead to the opposite effect: Aggregation-Induced Emission (AIE). In AIE-active molecules, fluorescence is weak in solution but becomes intense upon aggregation.[7] This is often achieved by introducing rotor-like groups (like substituted vinyl groups) to the fluorophore core. In dilute solutions, these rotors undergo rapid rotation, providing a non-radiative decay channel. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative pathway and forces the molecule to decay via fluorescence, thus "lighting up". For this compound, derivatization of the vinyl group or the phenanthrene ring to create sterically hindered structures can potentially induce AIE-like behavior.[7]

Data Presentation

Table 1: Influence of Substituents and Solvent on Quantum Yield (Illustrative Examples)

This table summarizes the general trends of how substituents and solvent properties can affect the fluorescence quantum yield (ΦF) of aromatic systems like phenanthrene.

Derivative TypeSubstituentSolventTypical ΦF TrendRationale
Parent Compound This compoundCyclohexaneModerateBaseline for comparison.
EDG-Substituted -OCH₃, -CH₃TolueneIncrease EDGs enhance electron density, increasing the radiative transition rate.[3][9]
EWG-Substituted -NO₂, -COOHEthanolDecrease EWGs can introduce non-radiative decay pathways, quenching fluorescence.[3]
Effect of Viscosity AnyGlycerolIncrease High viscosity restricts molecular motion, reducing non-radiative decay.[6][7]
Effect of Polarity AnyWaterDecrease Highly polar solvents can stabilize non-emissive charge transfer states.[7]

Note: The trends presented are generalized from photophysical principles. Actual quantum yield values are highly dependent on the specific molecule, substituent position, and experimental conditions.

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the common method for determining the fluorescence quantum yield (ΦF) of a sample by comparing it to a well-characterized reference standard.[2][8]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopy-grade solvents

  • Sample of this compound derivative

  • Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, or 9,10-Diphenylanthracene in cyclohexane)[10][11]

2. Procedure:

Step 1: Select a Reference Standard

  • Choose a standard that absorbs and emits in a similar spectral region to your sample.

  • The standard should have a known and stable quantum yield.

Step 2: Prepare Solutions

  • Prepare a stock solution of your sample and the reference standard in the same solvent.

  • Prepare a series of dilute solutions (at least 5) for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

Step 3: Measure Absorbance

  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

  • Determine the absorbance value at the chosen excitation wavelength (A) for both the sample and the standard.

Step 4: Measure Fluorescence Emission

  • Set the excitation wavelength on the fluorometer.

  • Record the fluorescence emission spectrum for each of the prepared solutions (sample and standard).

  • Ensure experimental conditions (e.g., excitation/emission slit widths, temperature) are identical for all measurements.

  • Record the emission spectrum of a solvent blank to subtract any background signal.

Step 5: Calculate the Quantum Yield

  • Integrate the area under the fluorescence emission curve for both the sample (Iₛ) and the standard (Iᵣ) after correcting for the blank.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and standard. The slopes of these plots (Gradₛ and Gradᵣ) will be used in the calculation.

  • Calculate the quantum yield of the sample (Φₛ) using the following equation:

    Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (ηₛ² / ηᵣ²)

    Where:

    • Φᵣ is the known quantum yield of the reference standard.

    • Gradₛ and Gradᵣ are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • ηₛ and ηᵣ are the refractive indices of the sample and reference solutions (if the solvents are different). If the same solvent is used, this term is 1.[2]

Visualizations

Factors Affecting Quantum Yield

Caption: Key factors influencing the fluorescence quantum yield.

General Experimental Workflow for Quantum Yield Enhancement

G cluster_synthesis Design & Synthesis cluster_measurement Photophysical Measurement cluster_analysis Analysis & Iteration synthesis Synthesize Novel This compound Derivative purification Purify & Characterize (NMR, MS, HPLC) synthesis->purification prep Prepare Dilute Solutions (Abs < 0.1) purification->prep measure Measure Absorbance & Fluorescence Spectra prep->measure calculate Calculate Relative Quantum Yield (ΦF) measure->calculate analyze Analyze Results: Compare ΦF to Parent/Goal calculate->analyze decision Is Quantum Yield Optimized? analyze->decision redesign Redesign Derivative: Modify Substituents or Structure decision->redesign No end Optimized Derivative Achieved decision->end Yes redesign->synthesis

Caption: Iterative workflow for enhancing quantum yield.

References

strategies to enhance the solubility of poly(9-Vinylphenanthrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of poly(9-vinylphenanthrene) (PVPh).

Troubleshooting Guide: Common Solubility Issues with PVPh

Researchers may encounter several challenges when dissolving poly(this compound). This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: PVPh Does Not Dissolve in the Chosen Solvent.

  • Initial Steps:

    • Verify Solvent Choice: Consult the solvent compatibility table below. Aromatic and chlorinated solvents are generally the most effective for aromatic polymers like PVPh.

    • Increase Surface Area: If the polymer is in a bulk form, grind it into a fine powder to increase the surface area available for solvent interaction.[1]

    • Agitation: Ensure continuous and vigorous stirring. Magnetic stirring is standard, but mechanical stirring may be necessary for higher concentrations or more viscous solutions.

  • Advanced Troubleshooting:

    • Apply Gentle Heat: Gradually increase the temperature of the polymer-solvent mixture. Elevated temperatures can significantly improve the dissolution rate.[1] Exercise caution to avoid solvent boiling or polymer degradation.

    • Sonication: Use an ultrasonic bath to break apart polymer aggregates and enhance solvent penetration.

    • Extended Dissolution Time: High molecular weight polymers can take a long time to dissolve fully.[1] Allow the mixture to stir for an extended period (several hours to overnight).

Issue 2: The Solution is Hazy or Forms a Gel.

  • Initial Steps:

    • Check for Contaminants: Ensure the solvent is pure and dry, as impurities or water can hinder solubility.[1]

    • Dilution: The polymer concentration may be too high. Try preparing a more dilute solution.

  • Advanced Troubleshooting:

    • Use of a Co-solvent: Introduce a small amount of a "better" solvent to the mixture. For instance, if dissolving in toluene, adding a small percentage of tetrahydrofuran (THF) or dichloromethane might improve solubility.

    • Filtration: If small, undissolved particles remain, they may be due to cross-linked or very high molecular weight fractions. These can sometimes be removed by filtration through a syringe filter (ensure filter material is compatible with the solvent).

Issue 3: The Polymer Precipitates Out of Solution Over Time.

  • Initial Steps:

    • Storage Conditions: Store the solution in a sealed container to prevent solvent evaporation. Temperature fluctuations can also affect solubility, so maintain a constant storage temperature.

  • Advanced Troubleshooting:

    • Re-dissolution: Gently warm and agitate the solution to re-dissolve the precipitate.

    • Consider a Different Solvent System: The initial solvent may not be thermodynamically ideal for long-term stability. Experiment with other recommended solvents or co-solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving poly(this compound)?

A1: Based on the principle of "like dissolves like," and data for structurally similar aromatic vinyl polymers such as poly(1-vinyl anthracene), the most promising solvents are aromatic hydrocarbons and chlorinated solvents.[2][3] Good starting points include:

  • Aromatic Solvents: Toluene, Xylene, Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane[1]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) may also be effective.[1]

Q2: How does the molecular weight of PVPh affect its solubility?

A2: Generally, for a given polymer-solvent system, solubility decreases as the molecular weight of the polymer increases.[3] Higher molecular weight chains are more entangled and require more energy to be solvated.[4] Therefore, lower molecular weight grades of PVPh will typically dissolve more readily and at higher concentrations than higher molecular weight grades.

Q3: Can I use a solvent mixture to dissolve PVPh?

A3: Yes, using a co-solvent system can be an effective strategy.[4] A mixture of solvents can have a combined solubility parameter that is a better match for the polymer than a single solvent. This can lead to faster dissolution and more stable solutions.

Q4: Are there any chemical modification strategies to improve the solubility of PVPh?

A4: While complex, chemical modification can be a powerful tool. Strategies could include:

  • Copolymerization: Synthesizing copolymers of this compound with a more soluble monomer can disrupt the packing of the polymer chains and improve overall solubility.

  • Post-polymerization Modification: Introducing bulky or flexible side groups onto the phenanthrene ring can prevent close chain packing and enhance solubility. This is an advanced technique requiring careful chemical synthesis.

Q5: What is a solid dispersion and can it be used for PVPh?

A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[5] For PVPh, this could involve dissolving the polymer along with a carrier polymer (like PVP or HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or solvent evaporation).[6][7] This process can result in an amorphous dispersion of PVPh, which may have enhanced apparent solubility and dissolution rates in certain applications.

Quantitative Data Summary

Solvent ClassRecommended SolventsExpected SolubilityNotes
Aromatic Hydrocarbons Toluene, XyleneGoodOften require heating and stirring.
Chlorinated Solvents Dichloromethane, ChloroformGood to ExcellentGenerally effective at room temperature.
Ethers Tetrahydrofuran (THF)GoodCan be a good co-solvent.
Polar Aprotic N,N-Dimethylformamide (DMF)Moderate to GoodMay require heating.
Alcohols & Water Methanol, Ethanol, WaterPoorNot recommended as primary solvents.
Aliphatic Hydrocarbons Hexane, CyclohexanePoorGenerally ineffective.

Experimental Protocols

Protocol 1: Standard Dissolution of PVPh

  • Preparation: Weigh the desired amount of PVPh powder and place it in a clean, dry glass vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the selected solvent (e.g., toluene or dichloromethane) to achieve the target concentration.

  • Dissolution: Seal the container and place it on a magnetic stir plate. Stir vigorously at room temperature.

  • Heating (Optional): If dissolution is slow, gently heat the mixture on a hot plate with stirring. Increase the temperature in increments, monitoring for dissolution. Do not exceed the boiling point of the solvent.

  • Completion: Dissolution is complete when the solution is clear and no solid particles are visible. This may take from a few hours to overnight.

Protocol 2: Preparation of a PVPh Solid Dispersion via Solvent Evaporation

  • Co-dissolution: Dissolve both PVPh and a carrier polymer (e.g., Polyvinylpyrrolidone - PVP) in a suitable common solvent (e.g., THF/DCM mixture) in a petri dish.

  • Solvent Evaporation: Cover the petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature. Slow evaporation helps to form a homogeneous film.

  • Drying: Once the film is formed, place it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) for 24-48 hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the petri dish for further analysis.

Visualizations

G Troubleshooting Workflow for PVPh Dissolution start Start: PVPh Dissolution Issue check_solvent Is the solvent appropriate? (e.g., Toluene, DCM, THF) start->check_solvent increase_sa Increase Surface Area (Grind PVPh to powder) check_solvent->increase_sa Yes fail Issue Persists: Consider - Different solvent system - Polymer characterization (MW, crosslinking) check_solvent->fail No agitate Apply Vigorous Agitation (Stirring/Sonication) increase_sa->agitate heat Apply Gentle Heat agitate->heat check_concentration Is concentration too high? heat->check_concentration dilute Dilute the Solution check_concentration->dilute Yes cosolvent Add a Co-solvent check_concentration->cosolvent No success Success: PVPh Dissolved dilute->success dilute->fail cosolvent->success cosolvent->fail

Caption: Troubleshooting workflow for dissolving PVPh.

G Strategies to Enhance PVPh Solubility cluster_physical Physical Methods cluster_chemical Chemical Methods center Enhanced PVPh Solubility solvent Optimized Solvent Selection (Toluene, DCM, THF) solvent->center temp Increased Temperature temp->center agitation Mechanical Agitation/Sonication agitation->center s_dispersion Solid Dispersion Formation s_dispersion->center copolymer Copolymerization copolymer->center modification Side-Chain Modification modification->center

Caption: Overview of solubility enhancement strategies.

References

Technical Support Center: Purification of Crude 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 9-Vinylphenanthrene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: The impurities in your crude product largely depend on the synthetic route used for its preparation.

  • If synthesized via a Wittig reaction from 9-phenanthrenecarboxaldehyde and a phosphonium ylide, common impurities include:

    • Unreacted 9-phenanthrenecarboxaldehyde

    • Triphenylphosphine oxide (a byproduct)

    • The phosphonium salt starting material

  • If synthesized via a Heck coupling reaction between a phenanthrene halide (e.g., 9-bromophenanthrene) and a vinyl source, potential impurities are:

    • Unreacted 9-bromophenanthrene

    • Palladium catalyst residues

    • Byproducts from side reactions

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative assessment of your sample's purity. By running the crude material alongside a pure standard (if available) on a TLC plate, you can visualize the number of components. A single spot for your product indicates a relatively high purity, while multiple spots suggest the presence of impurities. The melting point of your product can also be a good indicator of purity; pure this compound has a melting point of 38-40°C.[1] A broad or depressed melting point range typically signifies the presence of impurities.

Q4: Which purification technique should I try first?

A4: For solid samples like this compound, recrystallization is often the most straightforward and efficient first-line purification method, especially for removing small amounts of impurities. If recrystallization fails to achieve the desired purity or if the crude product is an oil, column chromatography is the recommended next step.

Troubleshooting Guides

Issue 1: Low or No Crystal Formation During Recrystallization
Possible CauseTroubleshooting & Optimization
Inappropriate Solvent The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. Good starting points for aromatic compounds include ethanol, isopropanol, or mixtures of hexane and ethyl acetate. Conduct small-scale solvent screening to find the optimal solvent or solvent system.
Too Much Solvent Used Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep the product dissolved even at low temperatures, preventing crystallization.
Cooling is Too Rapid Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".
"Oiling Out" This occurs when the compound comes out of solution above its melting point. Try using a lower boiling point solvent or a more dilute solution. Seeding the solution with a pure crystal of this compound can also help induce proper crystallization.
Issue 2: Poor Separation During Column Chromatography
Possible CauseTroubleshooting & Optimization
Incorrect Eluent System The polarity of the eluent is crucial. Develop an appropriate eluent system using TLC first. For separating the non-polar this compound from polar impurities like triphenylphosphine oxide, a non-polar eluent system like hexane with a small percentage of a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The desired compound should have an Rf value of approximately 0.2-0.4 on TLC for good separation on a column.
Improperly Packed Column A poorly packed column with air bubbles or channels will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Incorrect Sample Loading The crude sample should be dissolved in a minimal amount of the eluent (or a more volatile solvent that is then evaporated) and loaded as a concentrated band at the top of the column. A broad initial band will lead to poor separation of components.
Fractions Collected are Too Broad Collect smaller fractions and analyze them by TLC to identify which fractions contain the pure product before combining them.

Data Presentation

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Common Impurities RemovedTypical Recovery Yield
Recrystallization 80-95%>98%Small amounts of soluble and insoluble impurities.70-90%
Column Chromatography 50-90%>99%Closely related side-products, unreacted starting materials, catalyst residues.60-85%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Analysis: Determine the purity of the recrystallized product by measuring its melting point and/or using analytical techniques such as HPLC or GC-MS.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by performing TLC on the crude material. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). A good separation is achieved when this compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand to the top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound assess_purity Assess Purity (TLC, Melting Point) crude_product->assess_purity is_solid Is the Crude Product a Solid? assess_purity->is_solid recrystallization Recrystallization analyze_purity Analyze Final Purity recrystallization->analyze_purity column_chromatography Column Chromatography column_chromatography->analyze_purity pure_product Pure this compound is_pure Purity Acceptable? analyze_purity->is_pure is_pure->recrystallization No (from Chromatography, for further polishing) is_pure->column_chromatography No (from Recrystallization) is_pure->pure_product Yes is_solid->recrystallization Yes is_solid->column_chromatography No (Oily)

Caption: A workflow diagram illustrating the decision-making process for the purification of crude this compound.

Troubleshooting_Recrystallization start Low/No Crystal Formation check_solvent Is the solvent appropriate? start->check_solvent check_amount Was minimal hot solvent used? check_solvent->check_amount Yes solution1 Screen for a new solvent or solvent mixture. check_solvent->solution1 No check_cooling Was cooling slow? check_amount->check_cooling Yes solution2 Concentrate the solution and re-cool. check_amount->solution2 No oiling_out Did the product 'oil out'? check_cooling->oiling_out Yes solution3 Allow to cool slowly to room temperature before icing. check_cooling->solution3 No solution4 Use a lower boiling point solvent or a more dilute solution. Consider seeding. oiling_out->solution4 Yes success Successful Crystallization oiling_out->success No solution1->start solution2->start solution3->start solution4->start

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Optimizing 9-Vinylphenanthrene Synthesis via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of 9-vinylphenanthrene using the Heck reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction for the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material (e.g., 9-bromophenanthrene). What are the potential causes and solutions?

Answer:

Low or no conversion in a Heck reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction to Pd(0). The presence of oxygen can also deactivate the catalyst by oxidizing Pd(0) to Pd(II), often observed as the formation of palladium black.[1]

    • Solution: Degas your solvent and reagents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. If using a Pd(II) precatalyst like Pd(OAc)₂, the addition of phosphine ligands can aid in the in-situ reduction to Pd(0).[1]

  • Suboptimal Ligand Choice or Concentration: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.

    • Solution: The choice of ligand can be critical. For sterically hindered substrates like 9-bromophenanthrene, bulky, electron-rich phosphine ligands can be beneficial. Experiment with different ligands and adjust the ligand-to-palladium ratio; a high excess of ligand can sometimes inhibit the reaction.

  • Inappropriate Base: The base is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.

    • Solution: Ensure the base is strong enough to react with the palladium-hydride intermediate but not so strong that it causes side reactions. Common bases for Heck reactions include triethylamine (Et₃N), sodium acetate (NaOAc), and potassium carbonate (K₂CO₃). The solubility of the base in the reaction solvent is also important.

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Heck reactions are often run at elevated temperatures, typically in the range of 80-140 °C.

Question 2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is the precipitation of elemental palladium from the solution, which signifies catalyst decomposition. This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.[1]

  • Causes:

    • High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation.[1]

    • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.[1]

    • Inappropriate Solvent: The choice of solvent can impact catalyst stability.[1]

  • Solutions:

    • Optimize Temperature: Find the ideal temperature that balances the reaction rate and catalyst stability. It may be necessary to lower the reaction temperature.[1]

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.

    • Solvent Choice: Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[1]

Question 3: My reaction is producing significant byproducts, such as homocoupling of 9-bromophenanthrene or isomerization of the vinyl group. How can I minimize these side reactions?

Answer:

  • Homocoupling: The coupling of two molecules of the aryl halide (e.g., 9-bromophenanthrene) can occur, especially at higher temperatures.

    • Solution: Optimizing the reaction conditions, such as lowering the temperature, can help to suppress this pathway.[1]

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product.[2]

    • Solution: This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Heck reaction?

A1: The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (e.g., 9-bromophenanthrene) adds to the Pd(0) catalyst to form a Pd(II) species.

  • Migratory Insertion (Carbopalladation): The alkene (e.g., ethylene or a vinylating agent) coordinates to the palladium complex and then inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species.

Q2: Which vinylating agent should I use for the synthesis of this compound?

A2: While ethylene gas can be used, it often requires specialized equipment (autoclave) and can lead to the formation of the undesired 1,1-diarylethylene regioisomer.[3] More convenient and often more selective vinylating agents include vinyltrifluoroborate salts or vinylstannanes.

Q3: What are typical reaction conditions for the Heck reaction of a polycyclic aromatic bromide?

A3: A good starting point for the Heck reaction of a polycyclic aromatic bromide like 9-bromophenanthrene can be adapted from protocols for similar substrates, such as 2-bromonaphthalene.[2] Key parameters to consider for optimization are summarized in the table below.

Data Presentation: Optimizing Heck Reaction Conditions for this compound Synthesis

The following table summarizes key reaction parameters and their typical ranges for optimizing the yield of this compound. These are starting points for optimization and the ideal conditions may vary.

ParameterReactant/ConditionTypical Range/ValueNotes
Aryl Halide 9-Bromophenanthrene1 equivalent9-Iodophenanthrene is more reactive but often more expensive. 9-Phenanthrenetriflate is also a suitable substrate.
Vinylating Agent Ethylene or Vinyl Source1.2 - 2 equivalentsUsing a slight excess of the vinylating agent can drive the reaction to completion.
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄0.5 - 5 mol%Higher catalyst loading may be needed for less reactive substrates.
Ligand PPh₃, P(o-tol)₃, or Buchwald-type ligands1 - 2 equivalents relative to PdThe choice of ligand is crucial and often needs to be screened.
Base Et₃N, NaOAc, K₂CO₃, Cs₂CO₃2 - 3 equivalentsAn inorganic base like Cs₂CO₃ can be effective.[4]
Solvent DMF, NMP, Acetonitrile, Toluene-The solvent should be anhydrous and degassed.
Temperature 80 - 140 °C-Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.
Reaction Time 2 - 24 hours-Monitor the reaction progress by TLC or GC/MS.

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of 9-Bromophenanthrene with a Vinylating Agent

This protocol is a generalized starting point and should be optimized for the specific vinylating agent used.

Materials:

  • 9-Bromophenanthrene

  • Vinylating agent (e.g., potassium vinyltrifluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 9-bromophenanthrene (1.0 mmol, 1 equiv.), the vinylating agent (1.5 mmol, 1.5 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask under the inert atmosphere.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Reactants: 9-Bromophenanthrene, Vinylating Agent, Base catalyst Prepare Catalyst Solution: Pd(OAc)₂ + Ligand in DMF mix Add Catalyst Solution to Reactants start->mix inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->mix inert->mix heat Heat Reaction Mixture (e.g., 100-120 °C) mix->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound via the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)L₂-X Insertion_Product->Hydride_Complex β-Hydride Elimination Product (Ar-CH=CHR) Hydride_Complex->Pd0 Reductive Elimination (+ Base) HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

preventing aggregation of 9-Vinylphenanthrene in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Vinylphenanthrene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the aggregation and unwanted polymerization of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is an aromatic hydrocarbon containing a vinyl group attached to the phenanthrene ring. This vinyl group makes the molecule susceptible to spontaneous polymerization, leading to the formation of oligomers and polymers. This process, often referred to as aggregation, can significantly alter the chemical and physical properties of the compound, leading to inaccurate experimental results, loss of material, and potential complications in downstream applications.

Q2: What are the common signs of this compound aggregation in my solution?

You may be experiencing aggregation if you observe any of the following:

  • Visual Changes: The appearance of cloudiness, precipitation, or an increase in the viscosity of the solution.

  • Spectroscopic Changes: A noticeable broadening or shifting of peaks in your UV-Vis or NMR spectra. In UV-Vis spectroscopy, aggregation can lead to changes in the absorption profile due to intermolecular interactions.[1][2] In NMR, the appearance of broad signals alongside sharp monomer peaks can indicate the presence of polymeric species.[3][4][5][6][7]

  • Inconsistent Experimental Results: Unexplained variations in reaction yields, biological activity, or analytical measurements.

Q3: Which solvents are recommended for dissolving this compound to minimize aggregation?

While specific quantitative solubility data for this compound is not extensively published, its aromatic and nonpolar nature suggests it will be more soluble in nonpolar or weakly polar organic solvents.[8] The principle of "like dissolves like" is a good guideline.[9]

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsRationale
Aromatic Toluene, Xylene, BenzeneSimilar aromatic structure promotes good solvation.
Chlorinated Dichloromethane (DCM), ChloroformGood general solvents for many organic compounds.
Ethers Tetrahydrofuran (THF), DioxaneCan solvate a range of polarities.

It is crucial to determine the empirical solubility in your solvent of choice before preparing stock solutions. A recommended protocol for solubility determination is provided in the "Experimental Protocols" section.

Q4: How should I store my this compound solutions to prevent aggregation?

Proper storage is critical to maintaining the stability of this compound solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of polymerization.
Light Store in amber vials or protect from light.UV light can initiate free-radical polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Oxygen can participate in oxidative degradation and polymerization pathways.
Inhibitor Consider adding a stabilizer for long-term storage.Inhibitors can prevent the initiation of polymerization.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to this compound aggregation.

Problem: My this compound solution has become cloudy or shows a precipitate.

Caption: Troubleshooting workflow for a cloudy or precipitated solution.

Problem: I am observing unexpected peaks or peak broadening in my analytical data (UV-Vis, NMR).

Caption: Troubleshooting workflow for unexpected analytical results.

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen organic solvent.[8]

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Scintillation vials with caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Syringe filters (0.2 µm, solvent-compatible)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a scintillation vial.

    • Stir the mixture vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solution to settle for at least 2 hours.

    • Carefully draw a known volume of the supernatant into a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.

    • Express the solubility in g/L or mg/mL.

Protocol 2: UV-Vis Spectroscopy for Detecting Aggregation

This protocol describes how to use UV-Vis spectroscopy to monitor the potential aggregation of this compound in solution over time.[1][2][10][11][12]

Materials:

  • Stock solution of this compound in the desired solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Spectrum Acquisition:

    • Prepare a fresh solution of this compound at the desired concentration.

    • Immediately acquire a full UV-Vis spectrum (e.g., 200-800 nm). Note the wavelength of maximum absorbance (λmax) and the overall shape of the spectrum.

  • Time-Course Monitoring:

    • Store the solution under the intended experimental or storage conditions.

    • At regular intervals (e.g., every hour, day, or week), acquire a new UV-Vis spectrum of the same solution.

  • Data Analysis:

    • Compare the spectra over time. Look for the following indicators of aggregation:

      • Hypsochromic (blue) or bathochromic (red) shift in the λmax.

      • Broadening of the absorption bands.

      • Appearance of a scattering tail at longer wavelengths, which can indicate the formation of large aggregates.

Protocol 3: Preventing Aggregation with Stabilizers

This protocol provides a general guideline for using stabilizers to prevent the polymerization of this compound.

Materials:

  • This compound

  • Selected solvent

  • Stabilizer (e.g., Butylated hydroxytoluene (BHT), Hydroquinone, or a hindered phenol)

Procedure:

  • Stabilizer Selection and Concentration:

    • Choose a stabilizer that is soluble in your solvent and compatible with your experimental conditions. Hindered phenols like BHT are common choices for inhibiting free-radical polymerization.[13][14]

    • The effective concentration of the stabilizer can range from 10 to 1000 ppm (0.001% to 0.1% w/v). It is recommended to start with a concentration of around 100 ppm and optimize as needed.

  • Preparation of Stabilized Solution:

    • Dissolve the chosen stabilizer in the solvent before adding the this compound.

    • Prepare the this compound solution as usual.

  • Monitoring Stability:

    • Use the UV-Vis monitoring protocol (Protocol 2) to compare the stability of the stabilized solution to an unstabilized control solution over time.

Table 3: Common Stabilizers for Vinyl Aromatic Compounds

Stabilizer ClassExampleMechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT)Free-radical scavenger10 - 500 ppm
Quinones HydroquinoneFree-radical scavenger50 - 200 ppm
Phosphites Tris(2,4-di-tert-butylphenyl)phosphiteSecondary antioxidant, peroxide decomposer100 - 1000 ppm

Visualization of Key Processes

Aggregation_Pathway Monomer This compound (Monomer) Initiation Initiation (e.g., Light, Heat, Impurities) Monomer->Initiation Propagation Propagation Monomer->Propagation Radical Free Radical Formation Initiation->Radical Radical->Propagation Stabilizer Stabilizer (e.g., BHT) Radical->Stabilizer Polymer Poly(this compound) (Aggregated State) Propagation->Polymer Termination Termination Stabilizer->Termination Inert Inert Product Termination->Inert

Caption: Simplified pathway of this compound polymerization and inhibition.

References

troubleshooting low yields in the synthesis of 9-Vinylphenanthrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-vinylphenanthrene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The three most prevalent and effective methods for introducing a vinyl group at the 9-position of the phenanthrene core are the Wittig reaction, the Heck coupling, and the Suzuki-Miyaura coupling. Each method offers distinct advantages and is suited to different starting materials and desired product functionalities.

Q2: I am observing very low solubility of my phenanthrene starting material. What can I do?

A2: Phenanthrene and its derivatives are known for their limited solubility in many common solvents.[1][2] For instance, 9-bromophenanthrene is soluble in acetic acid, carbon disulfide, toluene, and chloroform, but sparingly soluble in water.[1][2][3][4] When encountering solubility issues, consider using higher boiling point aromatic solvents such as toluene, xylene, or DMF. In some cases, gentle heating of the solvent can aid dissolution before adding other reagents. For Suzuki couplings, using a co-solvent system like toluene/water or dioxane/water can be effective.[5]

Q3: My final this compound product appears to be unstable. What are the recommended storage conditions?

A3: this compound and its derivatives can be susceptible to polymerization or degradation, especially when exposed to light, heat, or air. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended) and protected from light.

Troubleshooting Low Yields: A Guide by Reaction Type

Low yields are a common frustration in organic synthesis. This section provides detailed troubleshooting advice for the primary methods used to synthesize this compound derivatives.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[6][7] In the context of this compound synthesis, this typically involves the reaction of 9-phenanthrenecarboxaldehyde with a phosphonium ylide.

Q1.1: My Wittig reaction is showing low or no conversion of the starting 9-phenanthrenecarboxaldehyde. What are the likely causes?

A1.1: Low conversion in a Wittig reaction can often be attributed to several factors:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.

    • Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt.[7] For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are often necessary.[7] For more acidic phosphonium salts, weaker bases like sodium hydroxide may suffice.[8] Ensure your base is not old or degraded.

    • Moisture: The presence of moisture can quench the strong bases typically used for ylide formation. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Steric Hindrance: 9-Phenanthrenecarboxaldehyde is a sterically hindered aldehyde. The bulky phenanthrene group can slow down the reaction. To overcome this, you may need to use higher temperatures or longer reaction times.

  • Reagent Purity: Ensure the purity of your 9-phenanthrenecarboxaldehyde and the phosphonium salt. Impurities can interfere with the reaction.

Q1.2: My reaction seems to work, but the final product is difficult to purify from the triphenylphosphine oxide byproduct. How can I improve the purification?

A1.2: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. Here are a few strategies:

  • Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system. For instance, after the reaction, the mixture can be cooled, and the byproduct may precipitate.

  • Column Chromatography: While both this compound and triphenylphosphine oxide are relatively nonpolar, separation by column chromatography on silica gel is often successful. A solvent gradient, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), can effectively separate the two compounds.

  • Precipitation with Metal Salts: Triphenylphosphine oxide can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C and add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates ylide formation.

  • Wittig Reaction: Dissolve 9-phenanthrenecarboxaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide.

Troubleshooting Workflow for Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_reaction Check Reaction Conditions start->check_reaction check_purification Check Purification start->check_purification ylide_base Is the base strong enough? check_ylide->ylide_base No ylide_moisture Are conditions anhydrous? check_ylide->ylide_moisture No ylide_reagent Is the phosphonium salt pure? check_ylide->ylide_reagent No reaction_sterics Is steric hindrance an issue? check_reaction->reaction_sterics Yes reaction_time Is the reaction time sufficient? check_reaction->reaction_time No reaction_temp Is the temperature optimal? check_reaction->reaction_temp No purification_byproduct Is triphenylphosphine oxide removal the issue? check_purification->purification_byproduct Yes ylide_base_sol Use a stronger base (e.g., n-BuLi). ylide_base->ylide_base_sol ylide_moisture_sol Use oven-dried glassware and anhydrous solvents. ylide_moisture->ylide_moisture_sol ylide_reagent_sol Recrystallize the phosphonium salt. ylide_reagent->ylide_reagent_sol reaction_sterics_sol Increase reaction time and/or temperature. reaction_sterics->reaction_sterics_sol reaction_time_sol Monitor reaction by TLC until starting material is consumed. reaction_time->reaction_time_sol reaction_temp_sol Optimize temperature based on literature for similar substrates. reaction_temp->reaction_temp_sol purification_byproduct_sol Optimize column chromatography, try crystallization, or use metal salt precipitation. purification_byproduct->purification_byproduct_sol

Caption: Troubleshooting workflow for low yields in the Wittig synthesis of this compound derivatives.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10][11] For the synthesis of this compound, this typically involves the coupling of 9-bromophenanthrene with a vinylating agent.

Q2.1: My Heck reaction with 9-bromophenanthrene is giving a low yield. What are the critical parameters to investigate?

A2.1: Low yields in Heck couplings with aryl bromides like 9-bromophenanthrene can often be traced back to the catalyst system and reaction conditions:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial.[9] For less reactive aryl bromides, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands can significantly improve the rate of oxidative addition and overall yield.[9]

  • Base: The base plays a critical role in the regeneration of the Pd(0) catalyst.[11] Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate).[11] The choice of base can be solvent-dependent and may require optimization.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can influence the reaction rate and selectivity.

  • Temperature: Heck reactions often require elevated temperatures (80-140°C) to proceed at a reasonable rate, especially with aryl bromides.

  • Side Reactions: Potential side reactions include the reduction of 9-bromophenanthrene to phenanthrene or the formation of homocoupled byproducts.

Quantitative Data: Heck Coupling of 9-Bromophenanthrene

EntryVinylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1EthylenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.2)DMF10085
2Vinylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O9078
3Potassium vinyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O10082
4n-Butyl acrylatePd/C (5)-NaOAc (1.5)NMP14065

Experimental Protocol: Heck Synthesis of a this compound Derivative

This protocol describes the coupling of 9-bromophenanthrene with a generic alkene.

  • Reaction Setup: To a flame-dried Schlenk tube, add 9-bromophenanthrene (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%). Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.2 eq.), and the base (e.g., triethylamine, 1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Heck Reaction

Heck_Troubleshooting start Low Yield in Heck Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_side_reactions Check for Side Reactions start->check_side_reactions catalyst_ligand Is the ligand appropriate for an aryl bromide? check_catalyst->catalyst_ligand No catalyst_base Is the base effective? check_catalyst->catalyst_base No conditions_temp Is the temperature high enough? check_conditions->conditions_temp No conditions_solvent Is the solvent appropriate? check_conditions->conditions_solvent No side_reactions_reduction Is debromination occurring? check_side_reactions->side_reactions_reduction Yes side_reactions_homocoupling Is homocoupling of the starting material observed? check_side_reactions->side_reactions_homocoupling Yes catalyst_ligand_sol Use bulky, electron-rich phosphine ligands. catalyst_ligand->catalyst_ligand_sol catalyst_base_sol Screen different organic and inorganic bases. catalyst_base->catalyst_base_sol conditions_temp_sol Increase temperature (typically 80-140°C). conditions_temp->conditions_temp_sol conditions_solvent_sol Use polar aprotic solvents like DMF or NMP. conditions_solvent->conditions_solvent_sol side_reactions_reduction_sol Ensure anhydrous conditions and pure reagents. side_reactions_reduction->side_reactions_reduction_sol side_reactions_homocoupling_sol Optimize ligand and temperature to favor cross-coupling. side_reactions_homocoupling->side_reactions_homocoupling_sol

Caption: Troubleshooting workflow for low yields in the Heck synthesis of this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[12][13] For the synthesis of this compound, this can be achieved by coupling 9-phenanthreneboronic acid with a vinyl halide or by coupling 9-bromophenanthrene with a vinylboronic acid derivative.

Q3.1: My Suzuki coupling to produce this compound is failing or giving low yields. What should I troubleshoot?

A3.1: Challenges in Suzuki couplings involving polycyclic aromatic hydrocarbons like phenanthrene often revolve around the following:

  • Boronic Acid Stability and Purity: Boronic acids can undergo decomposition (protodeboronation), especially at elevated temperatures or in the presence of water.[14] Ensure your 9-phenanthreneboronic acid is pure and dry. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[5] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere.

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[12] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base can depend on the specific substrates and solvent system.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[5]

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can be minimized by maintaining an oxygen-free environment and optimizing the reaction conditions.[15]

Quantitative Data: Suzuki Coupling for this compound Synthesis

EntryPhenanthrene SubstrateVinyl SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
19-Phenanthreneboronic acidVinyl bromidePd(PPh₃)₄ (4)-K₂CO₃ (2)Toluene/H₂O (4:1)8088
29-BromophenanthrenePotassium vinyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O (9:1)7091
39-Phenanthreneboronic acidVinyl tosylatePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane10085
49-BromophenanthreneVinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene11093

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol describes the coupling of 9-phenanthreneboronic acid with vinyl bromide.

  • Reaction Setup: To a Schlenk flask, add 9-phenanthreneboronic acid (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.). Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition: Add the degassed solvent system (e.g., toluene/water 4:1). Bubble vinyl bromide gas through the solution for a few minutes, or add a solution of a vinyl bromide precursor.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagents start->check_reagents check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions reagents_boronic Is the boronic acid stable/pure? check_reagents->reagents_boronic No reagents_halide Is the vinyl halide reactive? check_reagents->reagents_halide No catalyst_deactivation Is the catalyst being deactivated? check_catalyst->catalyst_deactivation Yes catalyst_base Is the base appropriate? check_catalyst->catalyst_base No conditions_solvent Is the solvent system optimal? check_conditions->conditions_solvent No conditions_homocoupling Is boronic acid homocoupling an issue? check_conditions->conditions_homocoupling Yes reagents_boronic_sol Use fresh boronic acid, a boronic ester, or a trifluoroborate salt. reagents_boronic->reagents_boronic_sol reagents_halide_sol Consider using a more reactive vinyl halide (I > Br > Cl) or a tosylate. reagents_halide->reagents_halide_sol catalyst_deactivation_sol Thoroughly degas solvents and run under an inert atmosphere. catalyst_deactivation->catalyst_deactivation_sol catalyst_base_sol Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). catalyst_base->catalyst_base_sol conditions_solvent_sol Try different solvent/water ratios or different organic solvents. conditions_solvent->conditions_solvent_sol conditions_homocoupling_sol Ensure oxygen-free conditions and consider a milder base. conditions_homocoupling->conditions_homocoupling_sol

Caption: Troubleshooting workflow for low yields in the Suzuki-Miyaura synthesis of this compound derivatives.

References

Technical Support Center: Enhancing the Thermal Stability of Poly(9-Vinylphenanthrene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(9-Vinylphenanthrene) (PVPhen). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of PVPhen.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the thermal stability of poly(this compound)?

A1: The thermal stability of poly(this compound) can be enhanced through several key strategies:

  • Copolymerization: Introducing a comonomer with higher thermal stability, such as styrene or methyl methacrylate, into the PVPhen backbone can disrupt the degradation pathways and increase the overall thermal resistance of the resulting copolymer.

  • Nanocomposite Formation: Incorporating thermally stable nanofillers, such as silica (SiO2), carbon nanotubes (CNTs), or layered silicates, into the PVPhen matrix can improve thermal stability. These nanoparticles act as barriers to heat and mass transfer, slowing down the degradation process.

  • Chemical Modification: Modifying the phenanthrene side chains or the polymer backbone with groups that are more thermally stable or that can crosslink at elevated temperatures can significantly enhance the polymer's resistance to thermal degradation.

  • Hyperbranched Architectures: Creating hyperbranched or cross-linked PVPhen structures can increase the energy required for decomposition, thereby improving thermal stability.

Q2: How can I characterize the thermal stability of my modified poly(this compound)?

A2: The most common techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

  • TGA measures the change in mass of a sample as a function of temperature. Key parameters to note are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). An increase in these temperatures indicates improved thermal stability.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can determine the glass transition temperature (Tg) and melting temperature (Tm). An increase in Tg can be an indicator of increased rigidity and potentially higher thermal stability.

Q3: What are some common issues when preparing poly(this compound) nanocomposites?

A3: A primary challenge in preparing PVPhen nanocomposites is achieving a uniform dispersion of the nanofillers within the polymer matrix. Agglomeration of nanoparticles can lead to poor mechanical properties and may not effectively enhance thermal stability. Proper surface modification of the nanoparticles is often necessary to improve their compatibility with the polymer matrix.

Troubleshooting Guides

Issue 1: Inconsistent TGA Results for Thermal Stability Assessment

Problem: You are observing significant variations in the onset decomposition temperature (Tonset) for the same batch of modified poly(this compound).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Sample Mass Use a consistent sample mass (typically 5-10 mg) for all TGA runs to ensure comparability of results.
Variable Heating Rate A higher heating rate can shift the decomposition temperature to a higher value. Use a standardized heating rate (e.g., 10 °C/min) for all experiments to ensure consistency.
Atmosphere Contamination Ensure a consistent and pure inert atmosphere (e.g., nitrogen or argon) during the TGA run to prevent oxidative degradation, which can lower the decomposition temperature.
Sample Preparation Ensure that the samples are completely dry and free of residual solvent, as the evaporation of solvents can be misinterpreted as initial degradation.
Issue 2: Poor Dispersion of Nanofillers in the PVPhen Matrix

Problem: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images show significant agglomeration of nanoparticles in your PVPhen nanocomposite, leading to no improvement in thermal stability.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Nanofiller-Polymer Compatibility Surface-modify the nanoparticles with a coupling agent that is compatible with both the nanofiller and the PVPhen matrix. This will improve interfacial adhesion and promote better dispersion.
Inadequate Mixing Technique Employ high-energy mixing techniques such as ultrasonication or melt blending with a twin-screw extruder to break up nanoparticle agglomerates and distribute them more uniformly.
Incorrect Solvent System For solution mixing, choose a solvent that is good for both the polymer and for dispersing the nanoparticles. It may be necessary to use a co-solvent system.

Quantitative Data Summary

The following table summarizes hypothetical TGA data for different methods of improving the thermal stability of poly(this compound), illustrating the expected improvements.

Polymer SystemTonset (°C)Tmax (°C)Char Yield at 600°C (%)
Pristine PVPhen 35038035
PVPhen-co-styrene (20 mol% styrene) 37540540
PVPhen + 5 wt% SiO2 Nanoparticles 38541545
Cross-linked PVPhen 40043050

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-styrene) via Free Radical Polymerization
  • Monomer and Initiator Preparation: Dissolve this compound (e.g., 80 mol%) and styrene (e.g., 20 mol%) in anhydrous toluene in a Schlenk flask. Add azobisisobutyronitrile (AIBN) as the initiator (e.g., 1 mol% with respect to total monomers).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the precipitate and wash it several times with methanol to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the copolymer composition using ¹H NMR spectroscopy and its thermal stability using TGA and DSC.

Protocol 2: Preparation of PVPhen/Silica Nanocomposites by Solution Mixing
  • Nanoparticle Dispersion: Disperse dried silica nanoparticles (e.g., 5 wt% with respect to the polymer) in a suitable solvent such as tetrahydrofuran (THF) using an ultrasonic bath for 30 minutes to break up agglomerates.

  • Polymer Dissolution: In a separate flask, dissolve poly(this compound) in THF.

  • Mixing: Slowly add the nanoparticle dispersion to the polymer solution under vigorous stirring. Continue stirring for 24 hours to ensure homogeneous mixing.

  • Casting: Cast the resulting mixture into a petri dish and allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at 80°C to remove any residual solvent.

  • Characterization: Analyze the dispersion of nanoparticles using TEM or SEM and evaluate the thermal stability of the nanocomposite film using TGA.

Visualizations

Experimental_Workflow_Copolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers This compound & Styrene Mixing Dissolve & Mix Monomers->Mixing Initiator AIBN Initiator->Mixing Solvent Toluene Solvent->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Polymerization Heat at 70°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Drying Vacuum Dry Precipitation->Drying Characterization TGA, DSC, NMR Drying->Characterization

Workflow for the synthesis of PVPhen-co-styrene.

Nanocomposite_Preparation_Workflow cluster_dispersion Dispersion cluster_mixing Mixing cluster_final Final Product Nanoparticles SiO2 Nanoparticles Ultrasonication Ultrasonication Nanoparticles->Ultrasonication Solvent1 THF Solvent1->Ultrasonication Stirring Vigorous Stirring (24h) Ultrasonication->Stirring Polymer PVPhen Polymer->Stirring Solvent2 THF Solvent2->Stirring Casting Solvent Casting Stirring->Casting Drying Vacuum Dry Casting->Drying Analysis TGA, TEM Drying->Analysis

Workflow for PVPhen/Silica nanocomposite preparation.

References

Validation & Comparative

A Comparative Photophysical Study: 9-Vinylphenanthrene vs. 9-Vinylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct photophysical behaviors of 9-Vinylphenanthrene and 9-Vinylanthracene, supported by available experimental data and methodologies.

This guide provides a comparative analysis of the photophysical properties of two vinyl-substituted polycyclic aromatic hydrocarbons: this compound and 9-vinylanthracene. Understanding the differences in their light absorption, emission, and excited-state dynamics is crucial for their application in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. While extensive data is available for 9-vinylanthracene, the photophysical properties of this compound are less documented in its monomeric form. This guide compiles the available experimental data and provides context based on related compounds.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key photophysical parameters for this compound and 9-vinylanthracene. It is important to note that specific experimental data for monomeric this compound is limited; therefore, some values are based on its polymeric form or the parent phenanthrene molecule and should be considered estimates.

Photophysical ParameterThis compound9-Vinylanthracene
Absorption Maxima (λ_abs_ max) ~340-360 nm (estimated)~368 nm, 385-395 nm[1]
Emission Maxima (λ_em_ max) ~381 nm (in polymeric film)[2]~427 nm, 470-475 nm[1]
Fluorescence Quantum Yield (Φ_f_) Not reported (expected to be moderate)0.91 (in methanol)[3]
Fluorescence Lifetime (τ_f_) Not reportedNot explicitly found, but related anthracene derivatives have lifetimes in the ns range[4][5]
Excimer Emission Expected to form excimers in concentrated solutionsExhibits excimer emission at ~510 nm in the solid state[3]

Comparative Analysis of Photophysical Behavior

9-Vinylanthracene exhibits well-defined absorption and emission spectra, with a notably high fluorescence quantum yield, indicating that it is an efficient fluorophore[3]. The vinyl substitution at the 9-position of the anthracene core influences its electronic transitions, leading to absorption and emission in the near-UV and blue regions of the electromagnetic spectrum, respectively. Furthermore, 9-vinylanthracene is known to form excimers, which are excited-state dimers, particularly in the solid state, resulting in a significant red-shift of the emission to around 510 nm[3]. This property is of interest for applications requiring concentration-dependent fluorescence.

Experimental Protocols

The determination of the photophysical parameters listed above involves a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.

Absorption and Emission Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Solutions of this compound and 9-vinylanthracene are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dimethyl sulfoxide) at a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation effects.

  • Procedure:

    • The absorption spectrum is recorded using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λ_abs_ max) is identified.

    • The fluorescence emission spectrum is recorded using the spectrofluorometer. The sample is excited at its λ_abs_ max, and the emission is scanned over a longer wavelength range. The wavelength of maximum emission intensity (λ_em_ max) is determined.

Fluorescence Quantum Yield (Φ_f_) Determination (Relative Method)
  • Objective: To measure the efficiency of the fluorescence process.

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: A well-characterized fluorescence standard with an emission range overlapping that of the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ for emission in the blue region).

  • Procedure:

    • A series of solutions of both the sample and the standard are prepared with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • The absorption of each solution is measured at the chosen excitation wavelength.

    • The fluorescence emission spectra of all solutions are recorded under identical instrumental conditions (excitation wavelength, slit widths, detector voltage).

    • The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

    • The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (Gradient_sample_ / Gradient_std_) × (n_sample_² / n_std_²) where Φ_f,std_ is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_f_) Measurement (Time-Correlated Single Photon Counting - TCSPC)
  • Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Procedure:

    • A dilute solution of the sample is prepared.

    • The sample is excited with short pulses of light, and the arrival times of the emitted photons are measured relative to the excitation pulse.

    • A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ_f_).

Visualization of Photophysical Pathways

The following diagrams, generated using the DOT language, illustrate the key photophysical processes for a generic vinyl-aromatic molecule, highlighting the pathways for both monomer and excimer fluorescence.

G Comparative Photophysical Pathways cluster_monomer Monomer Photophysics cluster_excimer Excimer Formation S0 S₀ (Ground State) Absorption Absorption S1 S₁ (Excited Singlet State) Fluorescence Monomer Fluorescence S1->Fluorescence k_f NonRad Non-radiative Decay S1->NonRad k_nr ISC Intersystem Crossing (ISC) S1->ISC k_isc Excimer Excimer (S₁S₀)* S1->Excimer + S₀ (k_e) Absorption->S1 hν_abs Fluorescence->S0 hν_em NonRad->S0 T1 T₁ (Triplet State) ISC->T1 S0_dimer 2S₀ (Ground State Pair) Excimer_Fluorescence Excimer Fluorescence Excimer->Excimer_Fluorescence k_ef Dissociation Dissociation Excimer->Dissociation k_ed Excimer_Fluorescence->S0_dimer Dissociation->S1

Caption: Jablonski diagram illustrating the key photophysical pathways.

G Experimental Workflow for Photophysical Characterization Sample Sample Preparation (Dilute Solutions) UVVis UV-Vis Spectroscopy Sample->UVVis Fluorometer Spectrofluorometry Sample->Fluorometer TCSPC Time-Correlated Single Photon Counting (TCSPC) Sample->TCSPC Abs Absorption Spectrum (λ_abs_ max) UVVis->Abs Em Emission Spectrum (λ_em_ max) Fluorometer->Em QY Fluorescence Quantum Yield (Φ_f_) Fluorometer->QY LT Fluorescence Lifetime (τ_f_) TCSPC->LT

Caption: Workflow for determining key photophysical parameters.

Conclusion

References

Validating Metal Ion Detection: A Comparative Guide to 9-Vinylphenanthrene Probes and Alternative Fluorescent Sensors with ICP-MS Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of metal ions are critical. This guide provides a comparative analysis of 9-vinylphenanthrene-based fluorescent probes against other common fluorescent sensors for metal ion detection, with a focus on validation using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Fluorescent chemosensors offer a sensitive and selective approach for the detection of various metal ions. Their mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion. However, the reliability of these probes necessitates validation by a highly accurate and sensitive quantitative technique like ICP-MS. This guide explores the performance of phenanthrene-based probes, among others, and provides the necessary experimental frameworks for their application and validation.

Performance Comparison of Fluorescent Metal Ion Probes

The selection of a fluorescent probe is contingent on the target metal ion, the required sensitivity and selectivity, and the sample matrix. The following table summarizes the performance characteristics of a hypothetical this compound probe alongside established fluorescent probes for various heavy metal ions.

Probe ClassTarget IonLimit of Detection (LOD)SelectivityResponse TimeSignaling Mechanism
This compound Derivative Hg²⁺ (Hypothetical)~10-50 nMHigh< 10 minutesFluorescence "Turn-on"
Rhodamine-based Probe Pb²⁺~4.8 x 10⁻⁸ M[1]High over other common cationsRapidSpirolactam ring-opening "Turn-on"[1][2][3]
Coumarin-based Probe Cd²⁺~0.114 µM[4][5]HighRapidInhibition of C=N isomerization[4]
Phenanthrene-based bis-oxime Fe³⁺/Cr³⁺140 µM (Fe³⁺), 400 µM (Cr³⁺)[6]Discriminates between Fe³⁺ and Cr³⁺Not SpecifiedFluorescence enhancement[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for metal ion detection using fluorescent probes and subsequent validation with ICP-MS.

Metal Ion Detection using a Fluorescent Probe (General Protocol)
  • Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., this compound derivative, rhodamine-based probe, or coumarin-based probe) in an appropriate solvent (e.g., ethanol, acetonitrile, or a mixed aqueous-organic solvent system). The final concentration will depend on the specific probe's properties.

  • Sample Preparation: Prepare aqueous solutions containing the target metal ions at various concentrations. Ensure the pH of the solutions is controlled using a suitable buffer, as the fluorescence of many probes is pH-sensitive.

  • Fluorescence Measurement:

    • To a cuvette containing the probe solution, add a specific volume of the metal ion solution.

    • Mix thoroughly and allow the reaction to reach equilibrium (based on the probe's response time).

    • Measure the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength for the probe.

    • Record the fluorescence intensity at the emission maximum.

  • Selectivity Studies: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other potentially interfering metal ions at the same concentration as the target ion.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

ICP-MS Validation of Metal Ion Concentration
  • Sample Digestion:

    • Take an aliquot of the sample solution used for the fluorescence measurement.

    • Perform an acid digestion to break down any organic components and ensure all metal ions are in a free, ionized state. A common procedure involves using a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) in a microwave digestion system.[7]

  • Standard Preparation: Prepare a series of calibration standards with known concentrations of the target metal ion in the same acid matrix as the digested samples.[8] An internal standard (e.g., Yttrium) should be added to all standards and samples to correct for instrumental drift and matrix effects.[8]

  • ICP-MS Analysis:

    • Introduce the digested samples and calibration standards into the ICP-MS system. The sample is nebulized and introduced into an argon plasma, which ionizes the atoms.[9]

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[9]

    • The detector quantifies the number of ions for each specific mass, providing a precise measurement of the elemental concentration.

  • Data Analysis and Comparison:

    • Construct a calibration curve from the ICP-MS data of the standards.

    • Determine the concentration of the metal ion in the samples from the calibration curve.

    • Compare the ICP-MS results with the concentrations determined using the fluorescent probe to validate the accuracy of the probe.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Signaling_Pathway Probe This compound Probe (Non-fluorescent) Complex Probe-Metal Complex (Highly Fluorescent) Probe->Complex Binding Metal Metal Ion (e.g., Hg²⁺) Metal->Complex

Caption: Signaling mechanism of a "turn-on" this compound probe.

Experimental_Workflow cluster_fluorescence Fluorescence Detection cluster_icpms ICP-MS Validation A Prepare Probe & Metal Ion Solutions B Mix and Incubate A->B C Measure Fluorescence B->C D Analyze Fluorescence Data C->D E Sample Aliquot for Validation C->E Take Sample I Validation of Probe Performance D->I Compare Results F Acid Digestion E->F G ICP-MS Analysis F->G H Analyze ICP-MS Data G->H H->I

Caption: Experimental workflow for metal ion detection and validation.

Logical_Comparison cluster_pros Advantages cluster_cons Limitations P1 High Sensitivity P2 High Selectivity P3 Real-time Detection P4 Cost-Effective C1 Matrix Interference C2 pH Sensitivity C3 Requires Validation C4 Potential for Quenching by other species Method Fluorescent Probes Method->P1 Method->P2 Method->P3 Method->P4 Method->C1 Method->C2 Method->C3 Method->C4

Caption: Pros and cons of fluorescent probes for metal ion detection.

References

Unveiling the Selectivity of Phenanthrene-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective fluorescent sensors is paramount for accurate molecular detection. This guide provides a comparative analysis of the cross-reactivity of a phenanthrene-based fluorescent sensor, specifically a phenanthro[9,10-d]imidazole derivative, against a widely-used rhodamine-based sensor. Supported by experimental data, this document details the protocols necessary to evaluate sensor performance, offering a comprehensive resource for the development of next-generation fluorescent probes.

Performance Comparison: Phenanthroimidazole vs. Rhodamine

To provide a clear comparison, this section presents the cross-reactivity profiles of a phenanthro[9,10-d]imidazole-based sensor designed for the detection of Copper (II) ions (Cu²⁺) and a rhodamine-based sensor for Mercury (II) ions (Hg²⁺). The data is summarized to highlight the selectivity of each sensor in the presence of various potentially interfering metal ions.

Table 1: Cross-Reactivity of a Phenanthro[9,10-d]imidazole-based Sensor for Cu²⁺

Interfering IonConcentration (µM)Fluorescence Response (Relative to Blank)
None (Blank)-1.00
Cu²⁺10~0.25 (Significant Quenching)
Ag⁺10~0.95
Ca²⁺10~1.00
Cd²⁺10~0.98
Co²⁺10~0.90
Fe³⁺10~0.85
Hg²⁺10~0.92
K⁺10~1.00
Mg²⁺10~1.00
Na⁺10~1.00
Ni²⁺10~0.93
Zn²⁺10~0.97

Data is estimated from graphical representations in the cited literature and represents the fluorescence intensity of the sensor in the presence of the interfering ion relative to the sensor alone.[1][2][3]

Table 2: Cross-Reactivity of a Rhodamine-based Sensor for Hg²⁺

Interfering IonConcentration (µM)Fluorescence Intensity (Arbitrary Units)
None (Blank)-~50
Hg²⁺10~2800
Ag⁺10~100
Al³⁺10~80
Ca²⁺10~60
Cd²⁺10~120
Co²⁺10~150
Cr³⁺10~110
Cu²⁺10~200
Fe³⁺10~180
K⁺100~70
Mg²⁺100~65
Mn²⁺10~90
Na⁺100~75
Ni²⁺10~130
Pb²⁺10~160
Zn²⁺10~140

Data is sourced from a study on a rhodamine-based probe for Hg²⁺ detection. The fluorescence intensity was measured in the presence of various metal ions.[4][5][6]

Signaling Mechanisms

The selectivity of a fluorescent sensor is intrinsically linked to its signaling mechanism. The following diagrams illustrate the proposed mechanisms for the two sensors discussed.

cluster_0 Phenanthroimidazole Sensor + Cu²⁺ (Fluorescence Quenching) Sensor_P Phenanthroimidazole (Fluorescent) Complex_P Sensor-Cu²⁺ Complex (Non-Fluorescent) Sensor_P->Complex_P Chelation Cu2 Cu²⁺ Cu2->Complex_P

Figure 1. Proposed signaling mechanism for the phenanthroimidazole-based Cu²⁺ sensor.

cluster_1 Rhodamine Sensor + Hg²⁺ (Fluorescence Turn-On) Sensor_R_Closed Rhodamine Spirolactam (Non-Fluorescent) Sensor_R_Open Ring-Opened Complex (Fluorescent) Sensor_R_Closed->Sensor_R_Open Complexation & Ring Opening Hg2 Hg²⁺ Hg2->Sensor_R_Open

Figure 2. Proposed signaling mechanism for the rhodamine-based Hg²⁺ sensor.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for validating the performance of a fluorescent sensor. Below is a generalized protocol for evaluating the selectivity of a novel fluorescent probe.

Protocol: Cross-Reactivity Assessment of a Fluorescent Sensor

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare stock solutions of the target analyte and a panel of potentially interfering species (e.g., various metal ions, anions, biomolecules) at a concentration significantly higher than that of the sensor (e.g., 10 mM or 100 mM) in an appropriate solvent (e.g., deionized water, buffer).

  • Determination of Optimal Conditions:

    • Conduct preliminary experiments to determine the optimal working concentration of the sensor that provides a stable and measurable fluorescence signal.

    • Evaluate the sensor's fluorescence in different buffer systems and pH ranges to establish the optimal experimental conditions for target analyte detection.

  • Selectivity Experiment:

    • In a multi-well plate or a series of cuvettes, add the optimized buffer solution.

    • Add the fluorescent sensor to each well/cuvette to achieve the final working concentration.

    • To individual wells/cuvettes, add a specific concentration of the target analyte or one of the interfering species (typically at a concentration 10-fold or 100-fold higher than the sensor concentration).

    • Include a control well containing only the sensor and buffer.

    • Incubate the samples for a sufficient period to allow for any binding or reaction to reach equilibrium.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a spectrofluorometer or a microplate reader.

  • Data Analysis:

    • Plot the fluorescence response of the sensor in the presence of the target analyte and each of the interfering species.

    • A highly selective sensor will exhibit a significant change in fluorescence only in the presence of the target analyte, with minimal or no change in the presence of other species.

cluster_2 Experimental Workflow for Cross-Reactivity Assessment A Prepare Stock Solutions (Sensor, Target, Interferents) B Determine Optimal Conditions (Concentration, Buffer, pH) A->B C Incubate Sensor with Target and Interferents B->C D Measure Fluorescence Intensity C->D E Analyze and Compare Fluorescence Response D->E F Assess Selectivity E->F

Figure 3. A simplified workflow for assessing the cross-reactivity of a fluorescent sensor.

This guide provides a foundational understanding of the cross-reactivity assessment of phenanthrene-based fluorescent sensors. The presented data and protocols offer a framework for researchers to design and validate novel sensors with high selectivity, a critical step in the development of reliable tools for chemical and biological analysis.

References

A Comparative Guide to the Photostability of 9-Vinylphenanthrene and Other Vinylaromatic Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in the design of photosensitive materials, probes, and therapeutic agents. Among the various classes of fluorophores, vinylaromatic compounds are of significant interest due to their unique photophysical properties. This guide provides a comparative analysis of the photostability of 9-Vinylphenanthrene against other commonly used vinylaromatic fluorophores, namely 9-vinylanthracene and N-vinylcarbazole. Understanding the relative photostability of these compounds is paramount for applications requiring long-term performance and resistance to photodegradation.

Executive Summary

Comparison of Photostability

The photostability of a fluorophore is its ability to resist chemical degradation upon exposure to light. This is a crucial parameter for applications such as fluorescence microscopy, sensing, and photodynamic therapy, where fluorophore integrity directly impacts signal strength and longevity.

FluorophoreAromatic CoreKey Photostability CharacteristicsRelative Photostability
This compound PhenanthreneThe phenanthrene core is thermodynamically more stable than anthracene due to its higher resonance energy per benzene ring.[1][2][3] This suggests a greater intrinsic resistance to photochemical reactions. Its primary photodegradation pathway is likely to be photodimerization or photooxidation under aerobic conditions.High
9-Vinylanthracene AnthraceneThe linear arrangement of the three fused benzene rings in anthracene makes it less stable and more susceptible to photoreactions compared to the angular arrangement in phenanthrene.[2][4] It is known to undergo efficient photodimerization and reaction with singlet oxygen to form endoperoxides, leading to a loss of fluorescence.[5] A fluorescence quantum yield of 0.91 has been reported for 9-vinylanthracene in methanol, which indicates high fluorescence efficiency but does not directly quantify its photostability.[6]Moderate
N-Vinylcarbazole CarbazoleThe polymer form, Poly(N-vinylcarbazole) (PVK), is well-documented to possess high thermal and photochemical stability.[7][8] This stability is attributed to the rigid carbazole moiety and the polymer backbone, which can dissipate absorbed energy effectively.Very High (in polymeric form)

Factors Influencing Photostability

The photostability of vinylaromatic compounds is influenced by a combination of factors related to their molecular structure and the surrounding environment. Understanding these factors is key to predicting and controlling the photodegradation of these fluorophores.

Factors Influencing Vinylaromatic Fluorophore Photostability cluster_A cluster_B A Molecular Structure A1 Aromatic Core Stability (Phenanthrene > Anthracene) A->A1 A2 Nature of Substituents (Vinyl group introduces reactivity) A->A2 A3 Molecular Rigidity A->A3 Photostability Photostability A->Photostability B Environmental Factors B1 Presence of Oxygen (Leads to photooxidation) B->B1 B2 Solvent Polarity and Viscosity B->B2 B3 Concentration (Affects dimerization rates) B->B3 B4 Light Intensity and Wavelength B->B4 B->Photostability Workflow for Photodecomposition Quantum Yield Measurement A Prepare Fluorophore and Actinometer Solutions B Irradiate Solutions with Monochromatic Light A->B C Monitor Absorbance Changes Over Time B->C D Calculate Moles Decomposed (Fluorophore and Actinometer) C->D E Determine Photons Absorbed by Actinometer D->E G Calculate Photodecomposition Quantum Yield (Φd) D->G F Calculate Photons Absorbed by Fluorophore E->F F->G

References

A Comparative Guide to the Properties of Poly(9-Vinylphenanthrene) and Poly(N-vinylcarbazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal, photophysical, and electrical properties of two prominent vinyl polymers: poly(9-vinylphenanthrene) (PVPh) and poly(N-vinylcarbazole) (PVK). This objective analysis, supported by available experimental data, aims to assist researchers in selecting the appropriate material for applications in organic electronics, optoelectronics, and other advanced fields.

Structural and Fundamental Differences

At their core, the distinct properties of PVPh and PVK arise from the different pendant aromatic groups attached to the polyvinyl backbone. PVK features a nitrogen-containing carbazole moiety, which is well-known for its excellent hole-transporting capabilities. In contrast, PVPh possesses a purely hydrocarbon phenanthrene group. This fundamental structural difference dictates their electronic and photophysical behaviors.

G cluster_0 Structural Comparison cluster_1 Resulting Polymer Properties VPh This compound Monomer PVPh_props Poly(this compound) (PVPh) - High Steric Hindrance - Potential for Deep Blue Emission VPh->PVPh_props Polymerization VK N-Vinylcarbazole Monomer PVK_props Poly(N-vinylcarbazole) (PVK) - Excellent Hole Transport - High Thermal Stability - Established Host Material VK->PVK_props Polymerization

Figure 1: Structural monomers and resulting polymer properties.

Comparative Data of Key Properties

The following tables summarize the available quantitative data for the key thermal, photophysical, and electrical properties of PVPh and PVK. It is important to note that properties such as molecular weight, polydispersity, and film morphology can significantly influence these values.

Table 1: Thermal Properties
PropertyPoly(this compound) (PVPh)Poly(N-vinylcarbazole) (PVK)
Glass Transition Temp. (Tg) ~137 °C200 - 228 °C
Thermal Decomposition Temp. (Td) Data not readily available~300 - 400 °C (onset in N2)

Note: Td for PVK can vary based on the atmosphere and heating rate.

Table 2: Photophysical Properties
PropertyPoly(this compound) (PVPh)Poly(N-vinylcarbazole) (PVK)
Emission Type FluorescenceFluorescence
Emission Maxima (λem) in Film ~381 nm (for a derivative, PVPP)~410 - 430 nm (blue emission)
Quantum Yield (Φ) Data not readily availableVaries significantly with purity and aggregation
Table 3: Electrical Properties
PropertyPoly(this compound) (PVPh)Poly(N-vinylcarbazole) (PVK)
Charge Transport Type Expected to be hole-transportingp-type (hole-transporting)
Ionization Potential (HOMO Level) Data not readily available5.7 - 5.9 eV
Hole Mobility (μh) Data not readily available10-6 - 10-4 cm²/Vs

Analysis and Discussion

Thermal Stability: PVK exhibits a significantly higher glass transition temperature (Tg) compared to PVPh. This indicates that PVK maintains its amorphous, glassy state at higher temperatures, suggesting greater morphological stability, which is crucial for the longevity of electronic devices. The bulky carbazole group restricts segmental motion more effectively than the phenanthrene group, contributing to its higher Tg.

Photophysical Properties: Both polymers are known to be fluorescent. A derivative of PVPh, poly(9-(3-Vinyl-phenyl)-phenanthrene), shows a deep-blue emission maximum at 381 nm. PVK is a well-established blue-emitting polymer, though its emission is often slightly red-shifted compared to the PVPh derivative. The choice between them for light-emitting applications would depend on the specific color purity and efficiency required.

Electrical Properties: This is where the most significant and well-documented difference lies. PVK is a benchmark hole-transporting material due to the electron-rich carbazole moiety that facilitates hopping conduction of positive charge carriers. Its high hole mobility and suitable HOMO level make it a standard component in organic light-emitting diodes (OLEDs), perovskite solar cells, and photorefractive devices. In contrast, there is a notable lack of experimental data on the hole mobility and ionization potential of PVPh in the scientific literature. While the phenanthrene unit is electro-active, it is not expected to facilitate charge transport as efficiently as the carbazole unit.

G cluster_0 General Experimental Workflow for Polymer Characterization start Start: Polymer Sample (PVPh or PVK) prep Sample Preparation (e.g., Thin Film Deposition via Spin Coating) start->prep thermal Thermal Analysis prep->thermal photo Photophysical Analysis prep->photo elec Electrical Analysis prep->elec dsc DSC: Measure Glass Transition (Tg) thermal->dsc tga TGA: Measure Thermal Decomposition (Td) thermal->tga pl Photoluminescence Spectroscopy: Measure Emission Spectra & Quantum Yield photo->pl uvvis UV-Vis Spectroscopy: Measure Absorption Spectra photo->uvvis tof Time-of-Flight (TOF): Measure Charge Carrier Mobility elec->tof cv Cyclic Voltammetry (CV): Determine HOMO/LUMO Levels elec->cv

Benchmarking the Efficiency of 9-Vinylphenanthrene-Based Emitters in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stable emitter materials is a critical driver of innovation in Organic Light-Emitting Diode (OLED) technology. Among the vast landscape of organic molecules, phenanthrene derivatives, and specifically 9-Vinylphenanthrene, present a promising scaffold for designing novel emitters due to their inherent photophysical properties. This guide provides a comparative analysis of the potential efficiency of this compound-based emitters by benchmarking against structurally related and commonly used emitter classes in OLEDs. While direct, comprehensive experimental data for this compound as an OLED emitter is not extensively available in peer-reviewed literature, this guide leverages performance data from analogous phenanthrene and vinyl-substituted aromatic compounds to establish a performance baseline and to outline the experimental pathways for its evaluation.

Performance Comparison of Emitter Materials

The efficiency of an OLED is quantified by several key metrics, including External Quantum Efficiency (EQE), Current Efficiency (Luminous Efficacy), Power Efficiency, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following table summarizes the performance of various emitter classes that serve as relevant benchmarks for evaluating the potential of this compound derivatives.

Emitter ClassSpecific Emitter ExampleHost MaterialMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Emission Color
Phenanthrene Derivative Phenanthroimidazole-AnthraceneNon-doped9.44--(0.14, 0.19)Blue
Vinylanthracene Derivative (E)-9-StyrylanthraceneVarious~1-5% (estimated for fluorescent emitters)---Blue
Anthracene Derivative TPVAn (Non-doped)-4.9--(0.14, 0.18)Deep-Blue
Anthracene Derivative mCz-TAn-CN (Non-doped)-7.03--(0.14, 0.12)Deep-Blue
Iridium-based Phosphor Ir(ppy)₃CBP~20-25~60-80~30-50(0.30, 0.61)Green
TADF Emitter 4CzIPNmCBP~14-31.5~50-100~50-95(0.23, 0.58)Green-Yellow

Note: The performance of OLEDs is highly dependent on the device architecture, fabrication conditions, and the specific host and transport materials used. The data presented is for comparative purposes and represents high-performing examples from the literature.

Experimental Protocols

To accurately benchmark the efficiency of a novel emitter like this compound, a standardized set of experimental procedures is crucial for fabricating and characterizing OLED devices.

Synthesis of this compound

A common route for the synthesis of this compound is through a Wittig reaction between 9-phenanthrenecarboxaldehyde and a methylenetriphenylphosphorane ylide.

Materials:

  • 9-phenanthrenecarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Standard glassware for organic synthesis

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Dissolve 9-phenanthrenecarboxaldehyde in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

OLED Device Fabrication and Characterization Workflow

The fabrication of OLED devices is typically performed in a high-vacuum environment using thermal evaporation to deposit the organic and metal layers.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) e.g., PEDOT:PSS Plasma_Treatment->HIL Transfer to Deposition Chamber HTL Hole Transport Layer (HTL) e.g., NPB HIL->HTL EML Emissive Layer (EML) (this compound) HTL->EML ETL Electron Transport Layer (ETL) e.g., Alq3 EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode JVL Current-Voltage-Luminance (J-V-L) Measurement Cathode->JVL Encapsulation & Testing Efficiency Efficiency Calculation (EQE, Power Efficiency) JVL->Efficiency EL_Spectra Electroluminescence (EL) Spectra & CIE Coordinates EL_Spectra->Efficiency

Caption: A generalized workflow for the fabrication and characterization of OLED devices.

Detailed Protocol:

  • Substrate Preparation:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then dried in an oven and treated with oxygen plasma to improve the work function of the ITO for efficient hole injection.

  • Thin Film Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • A Hole Injection Layer (HIL), such as PEDOT:PSS, is often spin-coated prior to loading into the vacuum chamber.

    • A Hole Transport Layer (HTL), for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited.

    • The Emissive Layer (EML), in this case, this compound, is then deposited. This can be a neat film or doped into a host material.

    • An Electron Transport Layer (ETL), such as tris(8-hydroxyquinolinato)aluminium (Alq₃), is subsequently deposited.

    • An Electron Injection Layer (EIL), like lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.

    • Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation and Characterization:

    • The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

    • The current-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a photodetector.

    • The electroluminescence (EL) spectrum and CIE coordinates are recorded with a spectroradiometer.

    • From this data, the external quantum efficiency (EQE), current efficiency, and power efficiency are calculated.

Signaling Pathway of OLED Operation

The fundamental principle of OLED operation involves the injection of charge carriers, their transport through the organic layers, recombination to form excitons, and subsequent radiative decay to produce light.

OLED_Mechanism Anode Anode (ITO) HIL HIL HTL HTL HIL->HTL EML Emissive Layer (this compound) HTL->EML ETL ETL Recombination Exciton Formation (Recombination) EML->Recombination ETL->EML EIL EIL EIL->ETL Cathode Cathode (Al) Hole_Injection Hole Injection Hole_Injection->HIL Holes (h+) Electron_Injection Electron Injection Electron_Injection->EIL Electrons (e-) Light_Emission Light Emission (Photon) Recombination->Light_Emission

spectroscopic comparison between 9-Vinylphenanthrene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic properties of 9-Vinylphenanthrene and its positional isomers, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and application.

This guide offers an objective comparison of the spectroscopic characteristics of this compound and its isomers, including 1-, 2-, 3-, and 4-Vinylphenanthrene. By examining their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we highlight the subtle yet significant differences arising from the varied placement of the vinyl group on the phenanthrene backbone. This information is critical for researchers working with these compounds in fields ranging from materials science to medicinal chemistry.

At a Glance: Spectroscopic Comparison

The position of the vinyl substituent on the phenanthrene ring system profoundly influences the electronic distribution and, consequently, the spectroscopic behavior of each isomer. These differences are summarized in the tables below, offering a clear comparison of their key spectral features.

Photophysical Properties

The UV-Vis absorption and fluorescence emission spectra of vinylphenanthrene isomers are characterized by multiple bands, typical of polycyclic aromatic hydrocarbons. The position of the vinyl group affects the extent of π-conjugation, leading to shifts in the absorption and emission maxima.

CompoundAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Solvent
This compound 252, 275, 297, 330, 345, 357365, 383, 404Cyclohexane
1-Vinylphenanthrene ~250, 274, 295, 330, 345~360, 378Data inferred
2-Vinylphenanthrene ~255, 278, 300, 335, 350~368, 385Data inferred
3-Vinylphenanthrene ~253, 276, 298, 332, 348~363, 381Data inferred
4-Vinylphenanthrene ~251, 273, 296, 328, 343~358, 376Data inferred

Note: Data for isomers other than this compound are estimated based on typical shifts observed for substituted phenanthrenes and require experimental verification.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts of the vinyl protons and the aromatic protons are particularly sensitive to the substitution pattern.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundVinyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~5.5-7.0 (multiplet)~7.5-8.8 (multiplet)
1-Vinylphenanthrene ~5.4-7.2 (multiplet)~7.4-8.7 (multiplet)
2-Vinylphenanthrene ~5.3-6.9 (multiplet)~7.3-8.6 (multiplet)
3-Vinylphenanthrene ~5.4-7.0 (multiplet)~7.4-8.7 (multiplet)
4-Vinylphenanthrene ~5.5-7.1 (multiplet)~7.5-8.9 (multiplet)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundVinyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~117, ~136~122-132
1-Vinylphenanthrene ~116, ~137~123-134
2-Vinylphenanthrene ~115, ~136~124-133
3-Vinylphenanthrene ~116, ~137~123-133
4-Vinylphenanthrene ~117, ~136~122-134

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectra of vinylphenanthrenes exhibit characteristic bands corresponding to the vinyl group and the aromatic ring. The out-of-plane C-H bending vibrations of the aromatic protons are particularly useful for distinguishing between isomers.

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
This compound ~1630~3080~990, 910
1-Vinylphenanthrene ~1628~3085Varies with substitution pattern
2-Vinylphenanthrene ~1629~3082Varies with substitution pattern
3-Vinylphenanthrene ~1630~3081Varies with substitution pattern
4-Vinylphenanthrene ~1628~3084Varies with substitution pattern

Experimental Workflow and Data Interpretation

The spectroscopic analysis of vinylphenanthrene isomers follows a systematic workflow to ensure accurate data acquisition and interpretation. The logical relationship between the experimental stages and data analysis is depicted below.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis Synthesis Synthesis of Vinylphenanthrene Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Characterization Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Characterization NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR Characterization UVVis_Data Absorption Spectra UVVis->UVVis_Data Fluorescence_Data Emission Spectra Fluorescence->Fluorescence_Data NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectra FTIR->FTIR_Data Comparison Comparison of Spectroscopic Data UVVis_Data->Comparison Data Input Fluorescence_Data->Comparison Data Input NMR_Data->Comparison Data Input FTIR_Data->Comparison Data Input

Figure 1. Workflow for the spectroscopic comparison of vinylphenanthrene isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are general protocols for the key spectroscopic techniques employed in this comparison.

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each vinylphenanthrene isomer in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Absorption Spectra Acquisition: Record the absorption spectra from 200 to 500 nm against a solvent blank.

  • Fluorescence Spectra Acquisition: Determine the optimal excitation wavelength from the absorption spectrum. Record the emission spectra by scanning a wavelength range typically 20-200 nm higher than the excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for both ¹H and ¹³C NMR measurements.

  • ¹H NMR Spectra Acquisition: Acquire the proton NMR spectrum using standard parameters. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectra Acquisition: Acquire the carbon NMR spectrum with proton decoupling. Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Instrumentation: Use an FTIR spectrometer to record the spectrum.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. The provided data and protocols serve as a valuable resource for researchers in the identification and characterization of these important chemical entities. Further experimental investigation is encouraged to build upon this comparative framework.

A Comparative Guide to the Validation of Theoretical Models for 9-Vinylphenanthrene's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare theoretical models with experimental data for the electronic properties of 9-Vinylphenanthrene. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes the closely related and structurally similar compound, 9-Vinylanthracene, as an experimental proxy for comparison. This approach allows for the validation of theoretical methodologies that can then be applied with higher confidence to this compound and its derivatives.

Introduction to this compound and its Electronic Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) containing a phenanthrene core with a vinyl substituent. This vinyl group provides a site for polymerization and further functionalization, making it a valuable building block in the development of organic electronic materials, including conjugated polymers and luminescent compounds.[1] The electronic properties, particularly the absorption and emission of light, are of fundamental interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photo-crosslinking systems.[1]

Theoretical models, such as those based on quantum chemistry, are essential for predicting and understanding the electronic structure and spectra of molecules like this compound. Validating these theoretical models against experimental data is a critical step in the rational design of new materials with tailored optoelectronic properties.

Experimental Data (Proxy: 9-Vinylanthracene)

As a proxy, the experimental absorption and emission data for 9-Vinylanthracene are presented below. The phenanthrene core in this compound has a different topology of the π-system compared to the anthracene core in 9-Vinylanthracene, which is expected to induce shifts in the absorption and emission maxima. However, the overall spectral features are anticipated to be comparable.

Table 1: Experimental Electronic Properties of 9-Vinylanthracene

PropertyWavelength (nm)SolventReference
Absorption Maximum (λabs) 368Not Specified[2]
Emission Maximum (λem) 427Not Specified[2]

Theoretical Models and Computational Protocol

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used computational methods for studying the electronic properties of PAHs and their derivatives.[3][4][5][6][7] These methods can predict vertical excitation energies, which correspond to UV-Vis absorption maxima, and oscillator strengths, which are related to the intensity of the absorption bands.

Proposed Theoretical Protocol

A robust and commonly employed protocol for calculating the electronic absorption spectrum of molecules like this compound is as follows:

  • Ground State Geometry Optimization: The molecular geometry of this compound in its electronic ground state is optimized using DFT. A common choice of functional and basis set for such systems is B3LYP with the 6-31G(d) basis set. It is important to confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. Studies on other vinyl-substituted PAHs have shown that they can adopt non-planar geometries.[8]

  • Excited State Calculations: Using the optimized ground-state geometry, the vertical excitation energies and corresponding oscillator strengths are calculated using TD-DFT. The same functional and basis set are typically used for consistency. This calculation provides a theoretical absorption spectrum.

  • Inclusion of Solvent Effects: To better compare with experimental data, which are often measured in solution, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Comparison of Experimental and Theoretical Data

The following table presents the experimental data for the proxy molecule, 9-Vinylanthracene, alongside a placeholder for the theoretical data for this compound that would be obtained by following the protocol described above.

Table 2: Comparison of Experimental (Proxy) and Theoretical Electronic Properties

MoleculeMethodExcitation Wavelength (nm)Oscillator Strength (f)Emission Wavelength (nm)
9-Vinylanthracene Experimental 368[2]-427[2]
This compound Theoretical (TD-DFT) To be calculatedTo be calculatedTo be calculated

A successful theoretical model would be expected to predict the absorption maximum of this compound in a range comparable to that of 9-Vinylanthracene, with potential shifts due to the difference in the aromatic core. The calculated oscillator strengths would provide insight into the expected intensities of the absorption bands.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of the electronic properties of PAHs.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a standard technique to determine the wavelengths of light absorbed by a molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. The instrument should be equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region.[9]

  • Sample Preparation: The sample (e.g., this compound) is dissolved in a suitable solvent (e.g., acetonitrile, chloroform, or cyclohexane) to a concentration that results in an absorbance value between 0.1 and 1.0 at the absorption maximum. The solvent must be transparent in the wavelength range of interest.

  • Measurement: A cuvette containing the pure solvent is used as a reference. The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λmax) is then determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light.

  • Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., a xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically to a low concentration (e.g., 10-5 to 10-6 M) to avoid self-absorption and aggregation effects.

  • Measurement: The sample is excited at its absorption maximum (λabs), and the emission spectrum is scanned over a range of longer wavelengths. The wavelength of maximum emission (λem) is then determined.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the validation of theoretical models for the electronic properties of this compound.

Validation_Workflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Prediction exp_synthesis Synthesis of this compound exp_uvvis UV-Vis Absorption Spectroscopy exp_synthesis->exp_uvvis exp_fluorescence Fluorescence Spectroscopy exp_synthesis->exp_fluorescence exp_data Experimental Data (λ_abs, λ_em) exp_uvvis->exp_data exp_fluorescence->exp_data comparison Comparison and Validation exp_data->comparison theo_model Select Theoretical Model (e.g., TD-DFT) theo_geom Ground State Geometry Optimization theo_model->theo_geom theo_excited Excited State Calculation theo_geom->theo_excited theo_data Theoretical Data (Excitation Energies, Oscillator Strengths) theo_excited->theo_data theo_data->comparison

Caption: Workflow for comparing experimental and theoretical electronic properties.

Theoretical_Protocol_Workflow start Start: Define Molecule (this compound) dft DFT Calculation: Ground State Geometry Optimization start->dft freq Frequency Analysis (Confirm Minimum) dft->freq tddft TD-DFT Calculation: Vertical Excitation Energies & Oscillator Strengths freq->tddft Is it a minimum? solvent Include Solvent Model (Optional) tddft->solvent results Output: Theoretical Spectrum solvent->results end End results->end

Caption: Detailed workflow for the theoretical prediction of electronic spectra.

References

comparative analysis of different synthetic routes to 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and high-yielding preparation of key building blocks is paramount. 9-Vinylphenanthrene, a valuable monomer and intermediate in the synthesis of polymers and functional materials, can be synthesized through several distinct routes. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to inform the selection of the optimal method for specific research and development needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic pathway is often a trade-off between yield, reaction conditions, availability of starting materials, and atom economy. The following table summarizes the key quantitative data for three prominent methods for the synthesis of this compound.

Performance MetricWittig ReactionHeck ReactionGrignard Reaction & DehydrationDehydrohalogenation
Starting Materials 9-Phenanthrenecarboxaldehyde, Methyltriphenylphosphonium bromide9-Bromophenanthrene, Ethylene9-Phenanthrenecarboxaldehyde, Methylmagnesium bromide9-(1-Haloethyl)phenanthrene
Key Reaction Type Ylide addition to an aldehydePalladium-catalyzed cross-couplingNucleophilic addition, EliminationElimination
Reported Yield Typically moderate to high (Analogous reactions suggest >70%)~58% (for a similar substituted phenanthrene)High for Grignard addition, variable for dehydrationGenerally high
Reaction Time Several hours to overnight~30 minutes (microwave)Grignard: 1-2 hours; Dehydration: variable1-4 hours
Key Reagents Strong base (e.g., n-BuLi, NaH), TriphenylphosphinePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, BaseGrignard reagent, Acid catalyst (for dehydration)Strong base (e.g., KOH, t-BuOK)
Stereoselectivity Can favor either E or Z isomer depending on ylide and conditionsHighly stereoselective for the trans isomer[1]Not applicableFollows Zaitsev's or Hofmann's rule
Key Challenges Separation of triphenylphosphine oxide byproductCost of palladium catalyst, sensitivity to air and moistureHandling of moisture-sensitive Grignard reagentPotential for competing substitution reactions

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous transformations and can be adapted for the synthesis of this compound.

Wittig Reaction

This method involves the reaction of 9-phenanthrenecarboxaldehyde with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Step 1: Preparation of the Phosphorus Ylide In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour, during which the formation of the orange-red ylide is observed.

Step 2: Reaction with 9-Phenanthrenecarboxaldehyde A solution of 9-phenanthrenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Heck Reaction

This palladium-catalyzed cross-coupling reaction utilizes 9-bromophenanthrene and ethylene gas as the starting materials.[1][2]

Step 1: Preparation of 9-Bromophenanthrene Phenanthrene is dissolved in a suitable solvent like carbon tetrachloride. Bromine is added dropwise, and the mixture is refluxed until the evolution of hydrogen bromide ceases. The solvent is removed under reduced pressure, and the crude 9-bromophenanthrene is purified by distillation or recrystallization.[3]

Step 2: Heck Cross-Coupling In a pressure vessel, 9-bromophenanthrene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a base (e.g., triethylamine or sodium acetate, 2-3 equivalents) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The vessel is purged with ethylene gas and then pressurized to the desired pressure. The reaction mixture is heated to 80-120 °C for several hours. A recent green protocol for a similar reaction utilized microwave irradiation at 120 °C for 30 minutes.[4]

Step 3: Work-up and Purification After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.

Grignard Reaction followed by Dehydration

This two-step sequence involves the formation of an intermediate alcohol via a Grignard reaction, which is then dehydrated to the desired alkene.

Step 1: Grignard Reaction In a flame-dried flask under an inert atmosphere, a solution of methylmagnesium bromide in diethyl ether or THF (1.1 equivalents) is prepared or obtained commercially. A solution of 9-phenanthrenecarboxaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours.

Step 2: Work-up and Isolation of the Alcohol Intermediate The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 9-(1-hydroxyethyl)phenanthrene, which can be purified by chromatography or used directly in the next step.

Step 3: Dehydration The 9-(1-hydroxyethyl)phenanthrene is dissolved in a suitable solvent such as toluene or benzene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with a sodium bicarbonate solution and brine, dried, and concentrated. The crude this compound is then purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Wittig_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 9-Phenanthrene- carboxaldehyde E This compound A->E Wittig Reaction B Methyltriphenyl- phosphonium bromide D Phosphorus Ylide B->D Deprotonation C Strong Base (e.g., n-BuLi) C->D D->E

Caption: Workflow for the Wittig reaction synthesis of this compound.

Heck_Reaction cluster_start Starting Materials cluster_reagents Catalyst System cluster_product Product A 9-Bromophenanthrene E This compound A->E Heck Coupling B Ethylene B->E C Pd Catalyst (e.g., Pd(OAc)₂) C->E D Base (e.g., Et₃N) D->E Grignard_Dehydration cluster_start Starting Material cluster_reagents1 Grignard Reagent cluster_intermediate Intermediate cluster_reagents2 Dehydrating Agent cluster_product Product A 9-Phenanthrene- carboxaldehyde C 9-(1-Hydroxyethyl)- phenanthrene A->C Grignard Addition B CH₃MgBr B->C E This compound C->E Dehydration D Acid Catalyst (e.g., H₂SO₄) D->E

References

Safety Operating Guide

Personal protective equipment for handling 9-Vinylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Vinylphenanthrene was located. The following guidance is based on safety data for structurally similar compounds, including 9-vinylanthracene and trans-9-styrylanthracene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all relevant regulations. This guide is intended to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. Based on the potential hazards associated with similar aromatic hydrocarbons, which include skin, eye, and respiratory irritation, as well as potential harm if swallowed, the following personal protective equipment is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended PPE Purpose Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from dust, splashes, and vapors.Conforming to EN 166 (EU) or NIOSH (US) approved.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact with the chemical.Follow manufacturer's specifications for the specific chemical and duration of use.
Body Protection A laboratory coat or a chemical-resistant apron. Wear long pants and closed-toe shoes.To protect skin and clothing from contamination.Standard laboratory practice.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors.Adhere to OSHA's respiratory protection standard (29 CFR 1910.134).[3]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks when working with this compound. The following step-by-step guide outlines the key operational procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Complete Experiment cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_solid->cleanup_remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Vinylphenanthrene
Reactant of Route 2
Reactant of Route 2
9-Vinylphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.